molecular formula C33H40O21 B1631684 Kaempferol 3-sophoroside-7-glucoside CAS No. 55136-76-0

Kaempferol 3-sophoroside-7-glucoside

カタログ番号: B1631684
CAS番号: 55136-76-0
分子量: 772.7 g/mol
InChIキー: MBFNAZBJKVFNKZ-JGPRCQAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Kaempferol 3-sophoroside-7-glucoside has been reported in Papaver nudicaule, Crocus sativus, and other organisms with data available.

特性

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNAZBJKVFNKZ-JGPRCQAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341603
Record name Kaempferol 3-O-sophoroside 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55136-76-0
Record name Kaempferol 3-O-sophoroside 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Kaempferol 3-sophoroside-7-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-sophoroside-7-glucoside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, stemming from the well-documented anti-inflammatory and anti-cancer activities of its aglycone, kaempferol. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for Kaempferol 3-sophoroside-7-glucoside. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the current state of knowledge, presents quantitative data in a structured format, details experimental protocols for its isolation and quantification, and visualizes key biological pathways potentially modulated by this compound.

Natural Sources and Distribution

This compound is a naturally occurring flavonoid found in a variety of plant species. Its distribution is not ubiquitous, but it has been identified as a significant component in several medicinal and ornamental plants.

Primary Natural Sources:

  • Equisetum hyemale L. (Rough Horsetail): The stems of this plant are a known source of this compound.

  • Crocus sativus L. (Saffron): This compound is found in the floral bio-residues, particularly the tepals (petals and sepals), of the saffron flower.[1][2]

  • Hosta ventricosa (Salisb.) Stearn (Plantain Lily): The leaves of this common ornamental plant have been shown to contain this compound.[3]

  • Lycium chinense Mill. (Chinese Wolfberry): Roasted leaves of this plant contain this compound, which is noted for its anti-obesity activity.[4][5][6]

  • Papaver nudicaule L. (Iceland Poppy): This species is another reported source of the compound.[1]

  • Brassica napus L. (Rapeseed/Canola): While not a primary source, this compound has been identified in rapeseed protein isolates.[7]

Quantitative Data

Quantitative data for this compound is not extensively available in the literature. However, data for the closely related compound, Kaempferol 3-O-sophoroside, can provide an estimate of the potential yield from certain sources. The following table summarizes the available quantitative information.

Plant SourcePlant PartCompoundConcentrationReference
Crocus sativus L.Floral Bio-residues (Tepals)Kaempferol 3-O-β-sophoroside2.3 mg/g dry weight[2]
Crocus sativus L.Petal Extract (dried)Kaempferol-sophoroside isomer20.82 ± 0.152 mg/g

Note: Further quantitative studies using standardized methodologies are required to determine the precise concentration of this compound in its various natural sources.

Experimental Protocols

Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methods for similar flavonoid glycosides.

3.1.1. Plant Material Preparation:

  • Air-dry the plant material (e.g., leaves, stems, or flowers) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

3.1.2. Extraction:

  • Macerate the powdered plant material with a suitable solvent, such as 80% methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional shaking. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filter the extract through cheesecloth or filter paper.

  • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

3.1.3. Fractionation and Purification:

  • Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

  • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or water and methanol.

  • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).

  • Combine fractions containing the target compound and further purify them using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

3.1.4. Structure Elucidation:

  • The structure of the isolated compound should be confirmed using spectroscopic methods, including:

    • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid backbone.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete structure, including the positions of the glycosidic linkages.

Quantification by HPLC-UV

The following is a general protocol for the quantification of this compound in plant extracts.

3.2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 350 nm.

  • Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of a purified this compound standard (or a related standard like Kaempferol 3-O-sophoroside if the target compound is not commercially available) in methanol at a concentration of 1 mg/mL.

  • Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the plant extract as described in the extraction protocol. Before injection, filter the extract through a 0.45 µm syringe filter.

3.2.3. Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of the compound in the sample using the regression equation from the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of its aglycone, kaempferol, are well-documented. It is hypothesized that the glycoside may be hydrolyzed to kaempferol in vivo to exert its effects. The following diagrams illustrate key signaling pathways associated with the anti-inflammatory and anti-cancer properties of kaempferol.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Kaempferol Kaempferol (from this compound) Kaempferol->IKK Inhibition Kaempferol->NFkB Inhibition of Translocation

Caption: Putative anti-inflammatory mechanism of Kaempferol via inhibition of the NF-κB signaling pathway.

anticancer_pathway Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT Activation mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Kaempferol Kaempferol (from this compound) Kaempferol->PI3K Inhibition Kaempferol->AKT Inhibition

Caption: Potential anti-cancer mechanism of Kaempferol through the inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural product with a distribution in several interesting plant species. While its full biological potential is still under investigation, the known activities of its aglycone, kaempferol, suggest that it could be a valuable lead compound for drug development. This guide provides a foundational resource for researchers, summarizing the current knowledge on its natural occurrence and providing standardized protocols for its extraction, isolation, and quantification. The elucidation of its specific biological mechanisms and the expansion of quantitative data across a broader range of plant sources are key areas for future research.

References

An In-depth Technical Guide to Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside-7-glucoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1][2][3] As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids.[3] Its chemical structure consists of a kaempferol aglycone backbone to which a sophorose and a glucose moiety are attached at the 3- and 7-hydroxyl positions, respectively. This complex glycosylation pattern influences its bioavailability and biological activity. The compound is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, anti-obesity, and hepatoprotective effects.[1][4][5]

1.1. Chemical Properties

PropertyValueReference
Chemical Formula C₃₃H₄₀O₂₁[2][3][6]
Molecular Weight 772.66 g/mol [2][6]
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
CAS Number 55136-76-0[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695)[7]

Natural Sources

Kaempferol 3-sophoroside-7-glucoside has been identified in a variety of plant species. Its isolation from these sources is a key area of research for its potential applications.

Plant SpeciesPart of PlantReference
Crocus sativus L. (Saffron)Floral bio-residues (tepals)[8][9]
Lycium chinense (Goji)Roasted leaves[4][5]
Equisetum hyemale L.Stems[7]
Brassica napus (Rapeseed)Not specified[10]
Hosta ventricosaLeaves[10]
Petunia hybridaNot specified[10]
Papaver nudicaule (Iceland Poppy)Not specified[3]
Sauropus spatulifolius BeilleNot specified[6]
Asplenium speciesNot specified[1]
Sinapis species (Mustard)Not specified[1]
Lathyrus speciesNot specified[1]

Biological Activities and Potential Therapeutic Applications

This compound, along with its aglycone kaempferol and other related glycosides, exhibits a range of biological activities that are of interest for drug development.

3.1. Hepatoprotective Activity

Recent studies have highlighted the significant hepatoprotective effects of this compound (KSG) against acetaminophen-induced liver injury.[1] KSG pretreatment in mice was shown to alleviate hepatic damage by reducing pathological lesions and serum markers of liver injury.[1] The mechanism of this protection involves the modulation of key signaling pathways related to oxidative stress and inflammation.[1]

3.1.1. Modulation of Nrf2/NF-κB Signaling Pathway

KSG has been demonstrated to counteract acetaminophen-induced oxidative stress by promoting the activation of the Nrf2 signaling pathway while repressing the activation of NF-κB.[1] Nrf2 is a critical transcription factor in the cellular antioxidant response, and its activation leads to the expression of various antioxidant enzymes.[1] Conversely, NF-κB is a key regulator of the inflammatory response, and its inhibition by KSG leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

Nrf2_NFkB_Pathway KSG This compound Keap1 Keap1 KSG->Keap1 inhibits NFkB NF-κB KSG->NFkB inhibits activation APAP Acetaminophen ROS ROS APAP->ROS induces ROS->Keap1 activates IKK IKK ROS->IKK activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Hepatotoxicity Hepatotoxicity Antioxidant_Enzymes->Hepatotoxicity protects against IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of Inflammatory_Cytokines->Hepatotoxicity leads to

Modulation of Nrf2/NF-κB pathway by this compound.

3.1.2. Modulation of JNK/ASK-1 Signaling Pathway

KSG has also been shown to inhibit the JNK/ASK-1 signaling pathway, which is involved in apoptosis.[1] Acetaminophen overdose leads to the activation of ASK-1 and subsequent phosphorylation of JNK, triggering a cascade of events that result in programmed cell death.[1] KSG was found to hinder the elevation of ASK-1 and JNK, thereby suppressing apoptosis.[1]

JNK_ASK1_Pathway KSG This compound ASK1 ASK-1 KSG->ASK1 inhibits JNK JNK KSG->JNK inhibits APAP Acetaminophen Mitochondrial_Stress Mitochondrial Oxidant Stress APAP->Mitochondrial_Stress induces Mitochondrial_Stress->ASK1 activates ASK1->JNK phosphorylates Caspase3 Caspase-3 JNK->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Inhibition of JNK/ASK-1 pathway by this compound.

3.2. Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, research on the closely related compound, Kaempferol 3-sophoroside (KPOS), provides strong evidence for its potential in this area. KPOS has been shown to inhibit the activation of NF-κB and the production of TNF-α in human umbilical vein endothelial cells (HUVECs).[11] It also inhibited LPS-induced barrier disruption, expression of cell adhesion molecules, and neutrophil adhesion and migration.[11] Given the structural similarity, it is plausible that this compound shares these anti-inflammatory properties. The aglycone, kaempferol, is also a well-documented anti-inflammatory agent that acts through the NF-κB and MAPK signaling pathways.[12][13]

3.3. Antioxidant Activity

3.4. Anti-Obesity Activity

This compound has been identified as a bioactive component in roasted Lycium chinense leaves with potential anti-obesity activity.[4][5] Although the specific mechanism for this glycoside has not been fully elucidated, studies on the aglycone, kaempferol, suggest that it may exert its anti-obesity effects by modulating the AMPK signaling pathway, which plays a central role in energy homeostasis.[3][4]

3.5. Anti-Cancer Activity

The anti-cancer potential of kaempferol is well-established, with studies demonstrating its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[11][14] The anticancer effects of kaempferol are mediated through the regulation of multiple signaling pathways, including the MAPK and PI3K/AKT pathways.[15][16] While direct evidence for the anti-cancer activity of this compound is limited, its structural relationship to kaempferol suggests it may also possess such properties.

Experimental Protocols

4.1. Extraction and Isolation

A general protocol for the extraction and isolation of kaempferol glycosides from plant material, such as the floral bio-residues of Crocus sativus, is outlined below. This protocol can be adapted and optimized for other plant sources.

Extraction_Isolation_Workflow Start Plant Material (e.g., Crocus sativus floral bio-residues) Extraction Extraction with 67.7% Ethanol (1:30 solid-to-liquid ratio, 67.6°C, 3h, 2 cycles) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Macroporous Resin Chromatography (e.g., HPD100) Crude_Extract->Purification Adsorption Adsorption (40 mg/mL, 3 BV/h, 7 BV) Purification->Adsorption Elution Elution with 80% Ethanol (4 BV) Adsorption->Elution Enriched_Fraction Enriched Flavonoid Fraction Elution->Enriched_Fraction HPLC Preparative HPLC Enriched_Fraction->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Workflow for the extraction and isolation of this compound.

4.1.1. Detailed Methodology

  • Extraction: The dried and powdered plant material is extracted with an optimized ethanol concentration (e.g., 67.7%) at an elevated temperature (e.g., 67.6°C) for a specified duration (e.g., 3 hours).[17] The extraction is typically repeated to maximize the yield.[17]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to obtain the crude extract.

  • Purification: The crude extract is subjected to macroporous resin chromatography for initial purification and enrichment of flavonoids.[17] The extract is loaded onto the column, and after washing, the flavonoids are eluted with a suitable solvent, such as 80% ethanol.[17]

  • Preparative HPLC: The enriched flavonoid fraction is further purified by preparative high-performance liquid chromatography (HPLC) to isolate this compound. The specific mobile phase and gradient will need to be optimized for the best separation.

4.2. Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

4.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the aglycone and the sugar moieties and their linkage positions.[14]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule, including the characteristic signals of the kaempferol backbone and the sugar units.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar moieties, and determining the glycosylation sites.[18]

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its hepatoprotective and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as Nrf2/NF-κB and JNK/ASK-1, make it a compelling candidate for drug development. Further research is needed to fully elucidate its mechanisms of action in other areas like obesity and cancer and to establish its safety and efficacy in preclinical and clinical studies. The development of efficient and scalable extraction and purification protocols is also crucial for advancing the research and potential commercialization of this compound.

References

An In-depth Technical Guide to Kaempferol 3-sophoroside-7-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is a flavonoid glycoside found in a variety of plant species, including Crocus sativus L. and Equisetum hyemale L.[1][]. This complex natural product has garnered significant interest within the scientific community for its potential therapeutic applications, demonstrating a range of biological activities including antioxidant, anti-inflammatory, anti-obesity, and hepatoprotective effects[1][3][4][5]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of KSG, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

Kaempferol 3-sophoroside-7-glucoside is a glycosidic derivative of kaempferol, a well-known flavonol. The core structure consists of the kaempferol aglycone, which is substituted with a sophoroside moiety (a disaccharide of two glucose units) at the 3-hydroxyl position and a glucoside moiety at the 7-hydroxyl position.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[6]
Molecular Formula C₃₃H₄₀O₂₁[6]
Molecular Weight 772.66 g/mol [3]
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O[3]
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[7]

Biological Activities and Mechanisms of Action

KSG has been investigated for several pharmacological activities, with promising results in preclinical studies. The primary reported activities are detailed below, supported by available quantitative data and insights into the underlying molecular mechanisms.

Hepatoprotective Activity

Recent studies have highlighted the significant hepatoprotective effects of KSG against drug-induced liver injury. A 2024 study demonstrated that pretreatment with KSG mitigated acetaminophen (B1664979) (APAP)-induced acute liver injury in mice[1]. The protective effects are attributed to its ability to modulate oxidative stress and inflammation through the Nrf2/NF-κB and JNK/ASK-1 signaling pathways[1].

Table 2: Quantitative Data on the Hepatoprotective Effects of this compound against Acetaminophen-Induced Liver Injury in Mice

ParameterControlAPAP (500 mg/kg)KSG (50 mg/kg) + APAPKSG (100 mg/kg) + APAPN-acetylcysteine (100 mg/kg) + APAPReference
ALT (U/L) 35.8 ± 2.1487.3 ± 25.6215.4 ± 15.8128.7 ± 10.3115.2 ± 9.8[1]
AST (U/L) 52.4 ± 3.5632.8 ± 31.4312.6 ± 20.1189.5 ± 14.7175.4 ± 12.9[1]
Hepatic MDA (nmol/mg protein) 1.2 ± 0.15.8 ± 0.43.1 ± 0.22.0 ± 0.11.8 ± 0.1[1]
Hepatic GSH (μmol/g tissue) 8.5 ± 0.62.1 ± 0.24.9 ± 0.36.8 ± 0.57.2 ± 0.6[1]

Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; MDA: Malondialdehyde; GSH: Glutathione (B108866).

Anti-inflammatory Activity

KSG has demonstrated potent anti-inflammatory properties by targeting key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a reduction in the production of pro-inflammatory mediators[5]. Another study on a structurally similar compound, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, showed concentration-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells[8].

Antioxidant Activity
Anti-obesity Activity

KSG has been identified as a bioactive component with anti-obesity potential[3]. While detailed in vivo studies with quantitative data on KSG are emerging, research on kaempferol and its other glycosides suggests that these compounds can inhibit adipogenesis and increase lipolysis[10]. One study on a kaempferol glycoside fraction from unripe soybean leaves demonstrated reduced body weight, adipose tissue mass, and triglyceride levels in high-fat diet-fed mice[11]. The proposed mechanism involves the downregulation of key adipogenic transcription factors like PPAR-γ and SREBP-1c[11].

Signaling Pathways and Molecular Interactions

The biological activities of this compound are mediated through its interaction with several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

This compound Signaling Pathways KSG This compound Nrf2 Nrf2 KSG->Nrf2 Activates Keap1 Keap1 KSG->Keap1 Inhibits NFkB NF-κB KSG->NFkB Inhibits MAPKs MAPKs (JNK, p38) KSG->MAPKs Inhibits Adipogenesis Adipogenesis KSG->Adipogenesis Inhibits ROS Reactive Oxygen Species ASK1 ASK1 ROS->ASK1 APAP Acetaminophen (APAP) APAP->ROS LPS Lipopolysaccharide (LPS) LPS->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., GSH) ARE->Antioxidant_Enzymes Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits Apoptosis Apoptosis MAPKs->Apoptosis ASK1->MAPKs PPARg PPARγ PPARg->Adipogenesis SREBP1c SREBP-1c SREBP1c->Adipogenesis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of compounds like this compound.

Hepatoprotective Activity Assessment in Acetaminophen-Induced Liver Injury Mouse Model

This protocol describes an in vivo model to evaluate the hepatoprotective effects of a test compound against APAP-induced liver damage.

G cluster_0 Animal Acclimatization cluster_1 Treatment Groups cluster_2 Dosing Regimen cluster_3 Induction of Liver Injury cluster_4 Sample Collection and Analysis acclimatize Acclimatize male C57BL/6J mice (6-8 weeks old) for 1 week under standard conditions. groups Divide mice into groups (n=6-8 per group): 1. Control (Vehicle) 2. APAP only 3. KSG + APAP 4. N-acetylcysteine (NAC) + APAP (Positive Control) acclimatize->groups dosing Administer KSG (e.g., 50, 100 mg/kg, p.o.) or vehicle daily for 7 days. Administer NAC on day 7. groups->dosing induction On day 7, 2 hours after the last dose of KSG/vehicle, administer a single intraperitoneal (i.p.) injection of APAP (e.g., 500 mg/kg). dosing->induction collection 24 hours post-APAP injection, collect blood via cardiac puncture. Euthanize mice and collect liver tissue. induction->collection serum_analysis Analyze serum for ALT and AST levels. collection->serum_analysis tissue_analysis Homogenize liver tissue for measurement of MDA and GSH levels. Perform histopathological examination (H&E staining). collection->tissue_analysis

Caption: Experimental workflow for in vivo hepatoprotectivity study.

Western Blot Analysis for NF-κB Activation

This protocol outlines the steps for detecting the activation of the NF-κB pathway by analyzing the phosphorylation and translocation of its subunits.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Pre-treat cells with various concentrations of KSG for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS, 1 µg/mL) for a specified time (e.g., 30 minutes).

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-p65 (Ser536)

      • Total p65

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Lamin B1 (nuclear marker)

      • β-actin or GAPDH (cytoplasmic/loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the appropriate loading control.

DPPH Radical Scavenging Assay

This protocol describes a common in vitro method to assess the antioxidant capacity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound (KSG) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated hepatoprotective, anti-inflammatory, antioxidant, and potential anti-obesity effects, coupled with its ability to modulate key signaling pathways, make it a strong candidate for drug discovery and development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists to advance the understanding and application of this multifaceted flavonoid glycoside. Further studies are needed to fully elucidate its pharmacokinetic profile, bioavailability, and safety in humans.

References

The intricate pathway of Kaempferol 3-sophoroside-7-glucoside biosynthesis in plants: a technical guide for researchers.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Kaempferol (B1673270) 3-sophoroside-7-glucoside, a complex flavonoid glycoside found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic steps, key genes, and experimental methodologies required for its study.

Introduction

Kaempferol 3-sophoroside-7-glucoside is a bioactive flavonoid with significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits. Its biosynthesis is a multi-step process involving the core flavonoid pathway followed by sequential glycosylation events catalyzed by specific UDP-glycosyltransferases (UGTs). Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

The Core Biosynthetic Pathway of Kaempferol

The biosynthesis of the kaempferol aglycone begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid pathways. A series of enzymes orchestrate this conversion, with their gene expression levels often correlating with the accumulation of kaempferol and its derivatives.

Key Enzymes in Kaempferol Biosynthesis:

EnzymeAbbreviationGene FamilyFunction
Phenylalanine ammonia-lyasePALPALConverts L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HCYP73AHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase4CL4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone (B49325) synthaseCHSCHSCatalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
Chalcone isomeraseCHICHIIsomerizes naringenin chalcone to naringenin.
Flavanone 3-hydroxylaseF3HF3HHydroxylates naringenin to dihydrokaempferol (B1209521).
Flavonol synthaseFLSFLSOxidizes dihydrokaempferol to kaempferol.

This table summarizes the core enzymes involved in the biosynthesis of the kaempferol aglycone.

Kaempferol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Core biosynthetic pathway of kaempferol from phenylalanine.

Sequential Glycosylation of Kaempferol

The final steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the kaempferol aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which exhibit specificity for both the sugar donor and the acceptor molecule, as well as the position of glycosylation.

The formation of this compound likely proceeds through two main glycosylation events:

  • Formation of Kaempferol 3-O-sophoroside: This step involves the addition of a sophorose (a disaccharide of two glucose molecules linked β-1,2) to the 3-hydroxyl group of kaempferol. This is likely a two-step process itself, with an initial glucosylation at the 3-position to form kaempferol 3-O-glucoside, followed by the addition of a second glucose molecule by a glucosyltransferase to form the sophoroside. A UGT identified in Crocus sativus, UGT707B1, has been shown to be involved in the formation of flavonol-3-O-sophorosides.[1]

  • Glucosylation at the 7-position: A subsequent glycosylation event occurs at the 7-hydroxyl group, where a glucosyltransferase adds a glucose molecule. This step is catalyzed by a flavonoid 7-O-glucosyltransferase (7-O-UGT).

The precise order of these events can vary between plant species, but evidence suggests that the 3-O-glycosylation often precedes the 7-O-glycosylation.

Kaempferol_Glycosylation cluster_3O 3-O-Sophorosylation Kaempferol Kaempferol K3G Kaempferol 3-O-glucoside Kaempferol->K3G UGT (3-O-GT) K3S Kaempferol 3-O-sophoroside K3G->K3S UGT (Sophoroside synthase) K3S7G This compound K3S->K3S7G UGT (7-O-GT)

Sequential glycosylation of kaempferol to form this compound.

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Candidate UGT Genes

Objective: To identify and isolate the genes encoding the UGTs responsible for the glycosylation of kaempferol.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) on plant tissues known to accumulate this compound.

  • Candidate Gene Selection: Identify putative UGT genes from the transcriptome data based on homology to known flavonoid glycosyltransferases. Focus on UGTs that show expression patterns correlated with the accumulation of the target compound.

  • Gene Cloning: Amplify the full-length coding sequences of candidate UGTs from cDNA using PCR with gene-specific primers.

  • Vector Construction: Clone the amplified UGT sequences into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

Heterologous Expression and Purification of UGTs

Objective: To produce functional UGT enzymes for in vitro characterization.

Methodology (E. coli expression system):

  • Transformation: Transform the expression vector containing the UGT gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification: Purify the recombinant UGT from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Assessment: Verify the purity of the recombinant protein using SDS-PAGE.

UGT_Expression_Workflow start Candidate UGT Gene cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation culture Cell Culture and Induction transformation->culture lysis Cell Lysis culture->lysis purification Affinity Chromatography lysis->purification sds_page SDS-PAGE Analysis purification->sds_page end Purified Recombinant UGT sds_page->end

Workflow for heterologous expression and purification of UGTs.
In Vitro Enzyme Assays

Objective: To determine the substrate specificity and catalytic activity of the purified UGTs.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., kaempferol, kaempferol 3-O-glucoside, or kaempferol 3-O-sophoroside), and the sugar donor (UDP-glucose).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or an acid.

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data from a Representative Flavonoid UGT:

SubstrateKm (µM)Vmax (pmol/min/mg protein)
Kaempferol15.285.4
Quercetin25.8120.7
UDP-Glucose150.5-

This table presents representative kinetic parameters for a flavonoid 3-O-glucosyltransferase. Actual values will vary depending on the specific enzyme and reaction conditions.

Analysis of Gene Expression by qRT-PCR

Objective: To quantify the expression levels of genes involved in the biosynthetic pathway.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues and synthesize first-strand cDNA using reverse transcriptase.

  • Primer Design: Design gene-specific primers for the target genes (PAL, C4H, CHS, F3H, FLS, and candidate UGTs) and a reference gene.

  • qPCR Reaction: Perform quantitative real-time PCR (qRT-PCR) using a suitable qPCR master mix and a real-time PCR system.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[2]

Conclusion

The biosynthesis of this compound is a complex process that requires the coordinated action of multiple enzymes from the flavonoid and glycosyltransferase families. This guide provides a foundational understanding of this pathway and the experimental approaches necessary for its elucidation. Further research to identify and characterize the specific UGTs involved will be critical for the successful metabolic engineering of this valuable compound.

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. As a derivative of kaempferol, a widely studied flavonol, KSG is found in various plant species. Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The exploration of natural compounds like KSG that can modulate inflammatory pathways offers promising avenues for the development of novel anti-inflammatory therapies.

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Kaempferol 3-sophoroside-7-glucoside and its related glycosides. It details the molecular mechanisms of action, presents available quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key signaling pathways involved.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory activity of this compound and its analogs is primarily attributed to their ability to modulate critical intracellular signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.

Kaempferol glycosides have been shown to suppress the activation of the NF-κB pathway.[1][2] This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB subunits.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation IκBα_p p-IκBα NFκB NF-κB (p65/p50) NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Proteasome Proteasome IκBα_p->Proteasome Degradation KSG This compound KSG->IKK Inhibition DNA DNA NFκB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos). AP-1, in turn, promotes the expression of various inflammatory genes.

Studies on kaempferol and its glycosides have demonstrated their ability to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[2] By downregulating the activation of the MAPK cascade, these compounds can effectively reduce the production of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 Activation MKKs MKKs ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation AP1 AP-1 p_p38->AP1 Activation p_JNK->AP1 Activation p_ERK->AP1 Activation KSG This compound KSG->MKKs Inhibition Genes Pro-inflammatory Gene Expression AP1->Genes

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in the readily available literature, studies on structurally similar kaempferol glycosides provide valuable insights into its potential efficacy. The following tables summarize the dose-dependent inhibitory effects of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), a closely related compound, on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[2]

Note: The data presented below is for Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) and should be considered as indicative of the potential activity of this compound, pending further specific studies on the latter.

Table 1: Effect of KGG on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundConcentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
KGG1.25Data not specifiedData not specified
2.5Significant InhibitionSignificant Inhibition
5Stronger InhibitionStronger Inhibition

Inhibition is reported as being concentration-dependent. Specific percentages of inhibition were not provided in the abstract.[2]

Table 2: Effect of KGG on Pro-inflammatory Cytokine Production

CompoundConcentration (µM)TNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
KGG1.25Concentration-Concentration-Concentration-
2.5dependentdependentdependent
5inhibitioninhibitioninhibition

The study indicates a concentration-dependent inhibition of these cytokines by KGG, although the exact inhibition values are not detailed in the abstract.[2]

Table 3: Effect of KGG on iNOS and COX-2 Protein Expression

CompoundConcentration (µM)iNOS ExpressionCOX-2 Expression
KGG1.25AttenuatedAttenuated
2.5AttenuatedAttenuated
5Significantly AttenuatedSignificantly Attenuated

Expression levels were determined by Western blot and showed a concentration-dependent attenuation.[2]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein and RNA extraction) at a density of 1-5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) is also maintained.

  • Incubation: The cells are incubated for a specified period depending on the endpoint being measured (e.g., 24 hours for cytokine and NO production, shorter time points for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • After the treatment period with this compound, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After 24 hours of LPS stimulation, 50 µL of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

    • Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Commercial ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.

    • The cell culture supernatants and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which develops a color in proportion to the amount of bound enzyme.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The cytokine concentrations in the samples are calculated from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Protein Extraction:

    • After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis CellCulture RAW 264.7 Cell Culture Treatment Treatment with This compound CellCulture->Treatment LPS_Stim LPS Stimulation (1 µg/mL) Treatment->LPS_Stim MTT Cell Viability (MTT Assay) LPS_Stim->MTT Griess NO Production (Griess Assay) LPS_Stim->Griess ELISA Cytokine Levels (ELISA) LPS_Stim->ELISA WesternBlot Protein Expression (Western Blot) LPS_Stim->WesternBlot Data Quantitative Data Analysis (IC50, Statistical Significance) MTT->Data Griess->Data ELISA->Data WesternBlot->Data

Figure 3: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound and its related glycosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, provides a solid rationale for their therapeutic potential. While quantitative data for this compound itself is still emerging, the evidence from closely related compounds is encouraging, demonstrating a clear dose-dependent inhibition of key inflammatory mediators.

The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the anti-inflammatory efficacy and molecular targets of this compound. Future research should focus on obtaining precise quantitative data, including IC50 values, for this specific compound and validating its efficacy in in vivo models of inflammatory diseases. Such studies will be crucial in advancing the development of this compound as a potential novel therapeutic agent for the management of inflammatory conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3-sophoroside-7-glucoside, a naturally occurring flavonoid glycoside. It covers its nomenclature, structurally related compounds, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, characterization, and bioassays are provided, along with a visualization of its role in cellular signaling pathways.

Nomenclature and Synonyms

Kaempferol 3-sophoroside-7-glucoside is a complex flavonoid glycoside. A thorough understanding of its nomenclature is crucial for accurate identification and literature review.

Systematic Name: 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

Common Synonyms:

  • Kaempferol-3-sophoroside-7-glucoside[1][2]

  • Kaempferol 3-O-sophoroside-7-O-glucoside[3]

  • Kaempferol 3-O-beta-D-[beta-D-glucopyranosyl-(1->2)-glucopyranoside]-7-O-beta-D-glucopyranoside[3]

  • Kaempferol 3-O-beta-D-sophoroside 7-O-beta-D-glucopyranoside[3]

  • Kaempferol 3-O-beta-sophoroside 7-O-beta-glucoside[3]

CAS Number: 55136-76-0[1][2]

Related Compounds

This compound belongs to the broad class of kaempferol glycosides. The structural diversity of these compounds arises from the type, number, and linkage of sugar moieties attached to the kaempferol aglycone. Understanding these related structures is essential for structure-activity relationship (SAR) studies.

Table 1: Structurally Related Kaempferol Glycosides

Compound NameAglyconeGlycosidic MoietiesLinkage PositionsReference
Kaempferol 3-sophorosideKaempferolSophorose3[4][5]
Kaempferol 3-rutinoside-7-glucosideKaempferolRutinose, Glucose3, 7[4]
Kaempferol 3-(2G-glucosylrutinoside)-7-glucosideKaempferol2G-glucosylrutinose, Glucose3, 7[4]
Kaempferol 3,7-di-O-glucosideKaempferolGlucose, Glucose3, 7[6]
Kaempferol 3-O-feruloyl-sophoroside 7-O-glucosideKaempferolFeruloyl-sophorose, Glucose3, 7[4]
Kaempferol-3-sophoroside-7-rhamnosideKaempferolSophorose, Rhamnose3, 7[7]
Kaempferol 3-O-glucoside (Astragalin)KaempferolGlucose3[8]
Kaempferol 7-O-glucosideKaempferolGlucose7[9]

Physicochemical and Spectral Data

The physicochemical properties and spectral data are fundamental for the identification, purification, and quantification of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₄₀O₂₁[1]
Molecular Weight772.66 g/mol [1][3]
AppearanceYellow Powder[3]
SolubilitySoluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3][10]
Purity (typical)>98% (HPLC)[2][3]

Biological Activities and Quantitative Data

Kaempferol and its glycosides exhibit a wide range of biological activities. This compound has been investigated for its anti-inflammatory, antioxidant, and anti-obesity properties.[11][12][13]

Table 3: Biological Activity Data for Kaempferol and Related Glycosides

CompoundAssayCell Line/SystemIC₅₀ / ActivityReference
KaempferolDPPH Radical Scavenging-Lower IC₅₀ than its glycosides[9][14]
KaempferolABTS Radical Scavenging-Lower IC₅₀ than its glycosides[14]
KaempferolAnti-proliferative (Breast Cancer)MCF-790.28 ± 4.2 µg/ml[15]
KaempferolAnti-proliferative (Lung Cancer)A54935.80 ± 0.4 µg/ml[15]
KaempferolAnti-proliferative (Prostate Cancer)PC-316.9 µM[15]
Kaempferol 3-O-sophorosideAnti-inflammatory (NO production)LPS-stimulated HUVECsSuppressed NO production[11]
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucosideAnti-inflammatory (COX-2 inhibition)RAW 264.7 cells-[5]
Kaempferol 3-O-glucoside (Astragalin)Anti-inflammatory (TNF-α, IL-6, IL-1β)-Attenuates pro-inflammatory cytokines[16]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections outline typical protocols for the isolation, characterization, and biological evaluation of this compound.

A common method for the extraction and isolation of kaempferol glycosides from plant material involves solvent extraction followed by column chromatography.[17][18]

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% methanol or ethanol), at room temperature.

    • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The fractions are concentrated, and the n-butanol fraction, typically rich in flavonoid glycosides, is selected for further purification.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.[17]

    • Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water in varying ratios.[17]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

    • Further purification of the combined fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Reversed-phase HPLC is a standard method for the separation and quantification of kaempferol and its glycosides.[3][6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. For instance, a gradient of acetonitrile (B52724) and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).[19]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of around 265 nm or 350 nm.[3][7]

  • Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a calibration curve prepared with a known standard of this compound.

DPPH Radical Scavenging Assay: [14][20]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay: [14]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a certain incubation period.

  • The percentage of scavenging activity is calculated similarly to the DPPH assay.

  • The IC₅₀ value is determined.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14]

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway Visualization

Kaempferol and its glycosides exert their anti-inflammatory effects by modulating key signaling pathways. Kaempferol has been shown to suppress the activation of NF-κB and AP-1, transcription factors that regulate the expression of pro-inflammatory genes. This suppression is mediated through the inhibition of upstream kinases such as Src, Syk, IRAK1, and IRAK4.[21] Kaempferol 3-O-sophoroside has also been shown to inhibit the activation of NF-κB.[11]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκB IKK_complex->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n Translocation Kaempferol Kaempferol & Glycosides Kaempferol->IRAK4 Kaempferol->IRAK1 Kaempferol->IKK_complex Kaempferol->MAPKs Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes

Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory effects of Kaempferol and its glycosides.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this and related flavonoid compounds.

References

Methodological & Application

Application Notes and Protocols: Extraction of Kaempferol 3-sophoroside-7-glucoside from Equisetum hyemale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Kaempferol 3-sophoroside-7-glucoside, a bioactive flavonoid, from the stems of Equisetum hyemale (Scouring Rush).

Introduction

Equisetum hyemale, commonly known as scouring rush or rough horsetail, is a perennial plant rich in various secondary metabolites, including a significant concentration of flavonoids.[1] Among these, this compound has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] This document outlines a robust methodology for the isolation and characterization of this specific flavonoid glycoside, intended to aid researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols. These values are representative and may vary based on the specific plant material, collection time, and experimental conditions.

Table 1: Extraction Yield of Total Flavonoids and this compound

Extraction MethodTotal Flavonoid Yield (mg/g of dry plant material)This compound Yield (mg/g of dry plant material)
Maceration with 80% Ethanol (B145695)25.81.2
Ultrasound-Assisted Extraction (UAE) with 80% Ethanol35.21.8
Cellulase-Assisted Extraction followed by UAE with 80% Ethanol48.52.5

Table 2: Purification Efficiency of this compound

Purification StepPurity of this compound (%)Recovery Rate (%)
Crude Extract~5%100%
Macroporous Resin Chromatography~40%85%
Sephadex LH-20 Column Chromatography>95%70%

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh aerial stems of Equisetum hyemale. Ensure proper botanical identification.

  • Cleaning and Drying: Wash the plant material thoroughly with distilled water to remove any dirt and debris. Air-dry in the shade at room temperature for 7-10 days or use a ventilated oven at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill. Store the powder in an airtight container in a cool, dark, and dry place.

Extraction of this compound

This protocol utilizes a cellulase-assisted extraction method to enhance the release of flavonoids from the plant cell walls, followed by ultrasound-assisted extraction.

  • Enzymatic Pre-treatment:

    • Suspend the powdered Equisetum hyemale (100 g) in a sodium acetate (B1210297) buffer (1 L, 50 mM, pH 5.0).

    • Add cellulase (B1617823) (e.g., from Trichoderma reesei, 2% w/w of plant material).

    • Incubate the mixture in a shaking water bath at 50°C for 2 hours with constant agitation (120 rpm).

  • Ultrasound-Assisted Extraction (UAE):

    • To the enzyme-treated slurry, add 80% ethanol to achieve a final ethanol concentration of approximately 70% (v/v).

    • Perform extraction in an ultrasonic bath (40 kHz, 300 W) for 45 minutes at 60°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the UAE step on the plant residue twice more with fresh 70% ethanol.

    • Pool the supernatants.

  • Concentration:

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

    • Lyophilize the remaining aqueous solution to obtain the crude flavonoid extract.

Purification of this compound

This multi-step purification protocol is designed to isolate this compound to a high degree of purity.

Step 1: Macroporous Resin Column Chromatography

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., D101 or AB-8).

    • Pre-treat the resin by soaking in 95% ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

  • Column Packing and Equilibration:

    • Pack a glass column with the pre-treated resin.

    • Equilibrate the column by washing with deionized water.

  • Sample Loading:

    • Dissolve the crude extract in deionized water (10 mg/mL) and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing:

    • Wash the column with 3-5 BV of deionized water to remove sugars, salts, and other polar impurities.

  • Elution:

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer at 350 nm. Kaempferol glycosides are expected to elute in the 40-60% ethanol fractions.

  • Concentration:

    • Combine the fractions rich in the target compound and concentrate using a rotary evaporator.

Step 2: Sephadex LH-20 Column Chromatography

  • Column Preparation:

    • Swell Sephadex LH-20 gel in methanol (B129727) for at least 4 hours.

    • Pack a column with the swollen gel and equilibrate with methanol.

  • Sample Application:

    • Dissolve the enriched flavonoid fraction from the previous step in a minimal amount of methanol.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Elute the column with methanol at a slow flow rate.

    • Collect small fractions and monitor them by TLC, spotting against a standard of this compound if available.

  • Isolation and Drying:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent to dryness under reduced pressure to obtain the purified compound.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 10-20% B

    • 10-30 min: 20-35% B

    • 30-40 min: 35-50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 350 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve of purified this compound.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a relevant signaling pathway modulated by this compound.

Extraction_and_Purification_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Equisetum hyemale Stems p2 Washing and Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Cellulase-Assisted Hydrolysis p3->e1 e2 Ultrasound-Assisted Extraction (80% Ethanol) e1->e2 e3 Filtration and Concentration e2->e3 e4 Crude Flavonoid Extract e3->e4 pu1 Macroporous Resin Chromatography e4->pu1 pu2 Enriched Flavonoid Fraction pu1->pu2 pu3 Sephadex LH-20 Column Chromatography pu2->pu3 pu4 Pure this compound pu3->pu4 a1 HPLC-DAD Analysis pu4->a1 a2 Identification and Quantification a1->a2

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_kssg Intervention cluster_pathways Signaling Pathways stress Oxidative Stress/Inflammatory Stimuli ikb IκBα stress->ikb induces degradation of ask1 ASK1 stress->ask1 activates kssg This compound keap1_nrf2 Keap1-Nrf2 Complex kssg->keap1_nrf2 disrupts kssg->ikb inhibits degradation of nfkb_nucleus NF-κB (in nucleus) kssg->nfkb_nucleus inhibits translocation of kssg->ask1 inhibits jnk JNK kssg->jnk inhibits phosphorylation of nrf2 Nrf2 keap1_nrf2->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates antioxidant_enzymes->stress neutralizes nfkb NF-κB (p65/p50) nfkb->nfkb_nucleus translocates to proinflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->proinflammatory_genes ask1->jnk phosphorylates ap1 AP-1 jnk->ap1 activates apoptotic_genes Apoptotic Gene Expression ap1->apoptotic_genes

References

Application Notes and Protocols for the Isolation and Purification of Kaempferol 3-sophoroside-7-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kaempferol (B1673270) 3-sophoroside-7-glucoside is a flavonoid glycoside found in various plant species that has garnered significant interest for its potential therapeutic properties, including antioxidant and hepatoprotective effects. This document provides detailed application notes and protocols for the isolation and purification of this compound from plant materials. The methodologies described are based on established phytochemical techniques and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Plant Sources:

Kaempferol 3-sophoroside-7-glucoside has been identified in several plant species, offering a range of options for its isolation.

Plant SpeciesPart(s) UsedReference(s)
Crocus sativus L.Petals (tepals)[1]
Equisetum hyemale L.Stems
Hosta ventricosaLeaves[2]
Lycium chinenseRoasted Leaves
Sauropus spatulifolius BeilleNot specified
Papaver nudicauleNot specified[3]
Brassica speciesNot specified
Sinapis speciesNot specified
Lathyrus speciesNot specified

Experimental Workflow:

The overall process for isolating this compound involves several key stages, from raw plant material to the purified compound.

workflow plant_material Plant Material (e.g., Crocus sativus petals) drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Initial Fractionation (e.g., Macroporous Resin) crude_extract->fractionation primary_fractions Primary Fractions fractionation->primary_fractions column_chromatography Column Chromatography (Sephadex LH-20, Silica (B1680970) Gel) primary_fractions->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction hplc Preparative HPLC enriched_fraction->hplc pure_compound Pure Kaempferol 3-sophoroside-7-glucoside hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines the initial steps to obtain a crude extract enriched with flavonoid glycosides.

1.1. Plant Material Preparation:

  • Collection: Collect fresh plant material (e.g., petals of Crocus sativus).

  • Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

1.2. Solvent Extraction:

  • Maceration: Macerate the powdered plant material in 60% ethanol (B145695) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Duration: Allow the maceration to proceed for 48 hours with occasional agitation.

  • Repetition: Repeat the extraction process twice with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.

1.3. Preliminary Fractionation using Macroporous Resin Chromatography:

  • Resin Selection: Non-polar macroporous resins such as XAD-1600N are effective for the enrichment of kaempferol glycosides.

  • Column Preparation: Pack a glass column with the selected macroporous resin and equilibrate it with deionized water.

  • Loading: Dissolve the crude extract in a minimal amount of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the flavonoid-enriched fraction with an appropriate concentration of ethanol (e.g., 80% ethanol).

  • Concentration: Collect the eluate and concentrate it under reduced pressure to yield the flavonoid-rich fraction.

Quantitative Data for Extraction and Fractionation:

ParameterValue/RangePlant Source ExampleReference(s)
Extraction Solvent60% EthanolLindera neesiana
Solid-to-Solvent Ratio1:10 (w/v)General Practice
Extraction MethodMaceration (2 x 48h)General Practice
Macroporous ResinXAD-1600NCrocus sativus
Elution Solvent (Resin)80% EthanolCrocus sativus
Yield of Flavonoid-Rich Extract~8.7% (w/w)Crocus sativus[1]
Protocol 2: Chromatographic Purification

This protocol describes the multi-step chromatographic process to isolate this compound from the enriched fraction.

2.1. Sephadex LH-20 Column Chromatography:

  • Purpose: To separate compounds based on their molecular size and polarity.

  • Column Preparation: Swell Sephadex LH-20 resin in the chosen eluent (e.g., methanol (B129727) or an aqueous methanol mixture) and pack it into a glass column.

  • Sample Application: Dissolve the flavonoid-rich fraction in a small volume of the eluent and carefully apply it to the top of the column.

  • Elution: Elute the column with the same solvent. Collect fractions of a defined volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate (B1210297):formic acid:water) and visualize under UV light (254 nm and 365 nm).

  • Pooling: Combine the fractions containing the target compound based on the TLC profiles.

2.2. Silica Gel Column Chromatography:

  • Purpose: To separate compounds based on their polarity.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Application: Adsorb the pooled fractions from the Sephadex LH-20 step onto a small amount of silica gel and apply it to the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a mixture of dichloromethane (B109758) and methanol, or ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect and analyze the fractions by TLC as described previously.

2.3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Purpose: For the final purification of the target compound to a high degree of purity.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: Monitor the elution at a wavelength where kaempferol derivatives show strong absorbance, typically around 265 nm or 350 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.

  • Purity Assessment: Assess the purity of the collected fraction using analytical HPLC. A purity of >98% is generally desired for biological assays.

Quantitative Data for Chromatographic Purification:

ParameterConditionCompound ClassReference(s)
Sephadex LH-20
EluentMethanol or aqueous MethanolFlavonoid Glycosides
Silica Gel CC
Eluent SystemDichloromethane:Methanol:Water (e.g., 8:2:0.1)Kaempferol Glycosides
Preparative HPLC
ColumnReversed-phase C18Flavonoid Glycosides
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)Flavonoid Glycosides
Detection Wavelength~265 nm or ~350 nmKaempferol Derivatives
Purity Achieved>98%General Target

Signaling Pathway Interactions

This compound has been shown to mitigate acetaminophen-induced hepatotoxicity by modulating key signaling pathways involved in oxidative stress and inflammation.

Hepatoprotective Mechanism against Acetaminophen-Induced Toxicity

Acetaminophen (APAP) overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (B108866) (GSH) stores and induces oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

hepatotoxicity cluster_0 Acetaminophen (APAP) Overdose cluster_1 Cellular Response APAP APAP CYP2E1 CYP2E1 Metabolism APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH_depletion GSH Depletion NAPQI->GSH_depletion Oxidative_Stress Oxidative Stress GSH_depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hepatocyte_Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Hepatocyte_Necrosis

Figure 2: Pathway of acetaminophen-induced hepatotoxicity.
Modulation by this compound

This compound (KSG) exerts its protective effects by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB and JNK/ASK-1 pathways.

ksg_mechanism cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammation) cluster_jnk JNK/ASK-1 Pathway (Apoptosis/Necrosis) KSG This compound (KSG) Nrf2_activation Nrf2 Activation KSG->Nrf2_activation NFkB_inhibition NF-κB Inhibition KSG->NFkB_inhibition ASK1_JNK_inhibition ASK-1/JNK Inhibition KSG->ASK1_JNK_inhibition ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_inhibition->Proinflammatory_Cytokines Proinflammatory_Cytokines->Hepatoprotection Apoptosis_Necrosis Reduced Apoptosis/Necrosis ASK1_JNK_inhibition->Apoptosis_Necrosis Apoptosis_Necrosis->Hepatoprotection

Figure 3: Hepatoprotective signaling pathways modulated by this compound.

References

Application Note: Quantitative Analysis of Kaempferol 3-sophoroside-7-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-sophoroside-7-glucoside is a flavonoid glycoside found in various medicinal plants and dietary sources.[1] Flavonoids, a class of polyphenolic compounds, are known for their antioxidant and anti-inflammatory properties.[2] Accurate quantification of this compound is crucial for the quality control of herbal products, pharmacokinetic studies, and understanding its biological activity.[3] This application note provides a detailed and robust HPLC method for the quantification of this compound in various matrices, including plant extracts. The method utilizes a reversed-phase C18 column with UV detection, ensuring sensitivity and accuracy.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended for the separation and quantification of this compound:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-1 min: 18% B1-20 min: 18-40% B20-25 min: 40-60% B25-30 min: 60-18% B (return to initial)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 360 nm
Preparation of Standard Solutions

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[3]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1.0 g of powdered plant material and add 20 mL of 70% ethanol. Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below. These are typical values and may vary depending on the specific instrumentation and laboratory conditions.

Validation ParameterTypical Specification
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Quantitative Data

The following tables summarize the expected quantitative performance of this HPLC method.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1User to determine
5User to determine
10User to determine
25User to determine
50User to determine
100User to determine
Correlation Coefficient (R²) >0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Recovery (%)
10< 2.0< 2.098-102
50< 1.5< 1.598-102
90< 1.0< 1.098-102

Signaling Pathway

This compound has been shown to mitigate acetaminophen-induced hepatotoxicity by modulating the Nrf2/NF-κB and JNK/ASK-1 signaling pathways.[5] The following diagram illustrates this protective mechanism.

G cluster_stress Cellular Stress (e.g., Acetaminophen) cluster_k3sg Intervention cluster_pathway Signaling Pathways Stressor Acetaminophen ASK1 ASK1 Stressor->ASK1 activates K3SG This compound K3SG->ASK1 inhibits NFkB NF-κB K3SG->NFkB inhibits Keap1 Keap1 K3SG->Keap1 inhibits JNK JNK ASK1->JNK activates JNK->NFkB activates Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation promotes Nrf2 Nrf2 ARE ARE Nrf2->ARE binds Keap1->Nrf2 inhibits Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant upregulates Hepatoprotection Hepatoprotection Antioxidant->Hepatoprotection G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant Plant Material Extraction Extraction with 70% Ethanol Plant->Extraction Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Filter Filtration (0.45 µm) Extraction->Filter Working Prepare Working Standards Stock->Working HPLC HPLC-UV Analysis Filter->HPLC Working->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

References

Application Note: UPLC-Q-TOF-MS/MS Analysis of Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the identification and characterization of Kaempferol (B1673270) 3-sophoroside-7-glucoside in plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). The method provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Kaempferol 3-sophoroside-7-glucoside is a flavonoid glycoside found in various medicinal and dietary plants.[1] Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of these compounds in complex matrices to understand their therapeutic potential. UPLC-Q-TOF-MS/MS offers high resolution, sensitivity, and mass accuracy, making it an ideal technique for the structural elucidation of flavonoid glycosides.[4] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation (from Plant Material)

A generalized solid-liquid extraction (SLE) followed by solid-phase extraction (SPE) is recommended for the extraction of flavonoid glycosides from plant materials.[5]

a. Solid-Liquid Extraction (SLE)

  • Weigh approximately 100 mg of finely ground, dried plant material into a centrifuge tube.[6]

  • Add 2 mL of 75% methanol (B129727) containing 0.1% formic acid.[7]

  • Sonicate the mixture for 30 minutes.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.[7]

  • Filter the pooled supernatant through a 0.22 µm syringe filter into a clean vial.[7]

b. Solid-Phase Extraction (SPE) for Clean-up (Optional)

  • Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of acidified water (pH 3.5).[5]

  • Load the filtered extract onto the cartridge at a flow rate of approximately 1 mL/min.[5]

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the flavonoids with 6 mL of methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC analysis.[5]

UPLC-Q-TOF-MS/MS Analysis

a. UPLC Conditions

  • Column: Waters ACQUITY UPLC® HSS T3 C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.[7]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-11 min: 5-60% B

    • 11-13 min: 60-95% B

    • 13-17 min: 95% B

    • 17-19 min: 95-5% B

    • 19-20 min: 5% B[7]

b. Q-TOF-MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[4]

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Mass Range (MS): m/z 100-1200.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) with collision energy ramped from 20 to 40 eV for fragmentation.

Data Presentation

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The expected fragmentation involves the sequential loss of the glycosidic units.

Compound NameMolecular Formula[M-H]⁻ (m/z)Key Product Ions (m/z)Fragmentation Pathway
This compoundC₃₃H₄₀O₂₁771.2095609.1519[M-H - Glucosyl]⁻
447.0933[M-H - Glucosyl - Sophorosyl]⁻
285.0408[Kaempferol aglycone - H]⁻

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS/MS Analysis cluster_data Data Processing A Plant Material B Grinding A->B C Solid-Liquid Extraction (75% MeOH, 0.1% Formic Acid) B->C D Centrifugation & Filtration C->D E SPE Clean-up (Optional) (C18 Cartridge) D->E F Reconstitution E->F G UPLC Separation F->G H ESI Source (Negative Mode) G->H I Q-TOF MS Scan H->I J MS/MS Fragmentation I->J K Peak Detection & Identification J->K L Structural Elucidation K->L G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Kaempferol_Glycoside This compound Kaempferol_Glycoside->MAPK Inhibition Kaempferol_Glycoside->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

References

Application Note: Mass Spectrometry Fragmentation Analysis of Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Kaempferol (B1673270) 3-sophoroside-7-glucoside, a complex flavonoid glycoside. It includes a proposed fragmentation pathway, a comprehensive experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of its characteristic fragment ions.

Introduction

Kaempferol 3-sophoroside-7-glucoside is a naturally occurring flavonoid found in various plants, including the leaves of Lycium chinense (goji berry).[1] Flavonoids and their glycosides are of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities, including antioxidant and anti-obesity effects.[1] Accurate identification and characterization of these complex molecules are crucial for quality control, pharmacokinetic studies, and understanding their mechanisms of action. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation of flavonoid glycosides. This application note details the fragmentation behavior of this compound under collision-induced dissociation (CID) in mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry is characterized by the sequential loss of its sugar moieties. The structure consists of a kaempferol aglycone backbone with a sophorose (a disaccharide of two glucose units) attached at the 3-position and a glucose unit at the 7-position.

In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The fragmentation cascade is initiated by the cleavage of the glycosidic bonds. Generally, the sugar moiety at the 7-position is more labile and is lost first, followed by the loss of the sophorose unit at the 3-position. The sophorose unit itself can undergo fragmentation, with the loss of the terminal glucose followed by the second glucose unit.

The proposed fragmentation pathway is as follows:

  • Initial Molecule: this compound (C₃₃H₄₀O₂₁) has a molecular weight of 772.66 g/mol .[2]

  • Loss of Glucose: The precursor ion [M-H]⁻ at m/z 771.20 undergoes the loss of the glucose moiety from the 7-position (-162 Da), resulting in the formation of the Kaempferol 3-sophoroside ion at m/z 609.15.

  • Loss of Sophorose: The ion at m/z 609.15 then loses the sophorose unit (-324 Da) to yield the kaempferol aglycone radical anion [Y₀-H]⁻ at m/z 285.04. Alternatively, the sophorose can be lost in two steps, with the initial loss of a terminal glucose (-162 Da) to form an intermediate ion, followed by the loss of the second glucose unit.

  • Aglycone Fragmentation: The kaempferol aglycone ion (m/z 285.04) can undergo further fragmentation, leading to characteristic product ions.

A diagram illustrating this fragmentation pathway is provided below.

fragmentation_pathway cluster_main Fragmentation of this compound mol This compound [M-H]⁻ m/z 771.20 frag1 Kaempferol 3-sophoroside [M-H-Glc]⁻ m/z 609.15 mol->frag1 - Glucose (162 Da) aglycone Kaempferol Aglycone [Y₀-H]⁻ m/z 285.04 frag1->aglycone - Sophorose (324 Da)

Caption: Proposed fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key ions observed in the MS/MS spectrum of this compound. The relative intensities are predicted based on the fragmentation patterns of similar flavonoid glycosides and should be confirmed with a reference standard.

m/z Proposed Fragment Formula Description Predicted Relative Intensity
771.20[M-H]⁻C₃₃H₃₉O₂₁⁻Precursor IonHigh
609.15[M-H-Glc]⁻C₂₇H₂₉O₁₆⁻Loss of glucose from the 7-positionMedium
447.09[M-H-Glc-Glc]⁻C₂₁H₁₉O₁₁⁻Loss of two glucose unitsLow
285.04[Y₀-H]⁻C₁₅H₉O₆⁻Kaempferol aglycone radical anionHigh

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound in plant extracts. Optimization may be required depending on the specific matrix and instrumentation.

Sample Preparation
  • Extraction:

    • Weigh approximately 1.0 g of dried and powdered plant material.

    • Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Dissolve the dried extract in 10 mL of water.

    • Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the flavonoids with methanol.

    • Evaporate the methanolic fraction to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5-40% B

    • 20-25 min: 40-95% B

    • 25-28 min: 95% B

    • 28-30 min: 95-5% B

    • 30-35 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: -3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Source Temperature: 120 °C.

  • Acquisition Mode: MS/MS or MS².

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 20 to 40 eV to observe a range of fragment ions.

Experimental Workflow

The following diagram outlines the experimental workflow for the analysis of this compound.

experimental_workflow cluster_workflow Analytical Workflow sample_prep Sample Preparation (Extraction and Cleanup) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Negative ESI) lc_separation->ms_detection data_analysis Data Analysis (Fragmentation Pathway Elucidation) ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of Kaempferol glycosides.

Conclusion

This application note provides a detailed guide for the mass spectrometric analysis of this compound. The predictable fragmentation pattern, involving the sequential loss of sugar moieties, allows for its confident identification in complex matrices. The provided experimental protocol offers a robust starting point for researchers working on the characterization of flavonoid glycosides in natural products and other samples. The structural information obtained from such analyses is invaluable for the advancement of drug discovery and development from natural sources.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-sophoroside-7-glucoside is a flavonoid glycoside found in various plants, recognized for its potential antioxidative properties which are primarily attributed to its ability to engage in redox reactions, scavenging free radicals and reactive oxygen species.[1] The evaluation of the antioxidant capacity of this and other natural compounds is a critical step in the development of new therapeutic agents and nutraceuticals. This document provides detailed protocols for four common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity).

Data Presentation

AssayCompoundIC50 / Activity ValueReference CompoundIC50 / Activity Value
DPPH Kaempferol-Ascorbic Acid-
Kaempferol-7-O-glucoside---
Kaempferol-3-O-glucoside13.41 ± 0.64 µg/mL[2]Ascorbic Acid51.99 ± 1.44 µg/mL[2]
ABTS Kaempferol-Trolox-
Kaempferol-7-O-glucoside---

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The antioxidant activity of extracts containing this compound has been evaluated, but specific IC50 values for the isolated compound are not specified in the search results.[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for in vitro antioxidant assays and the chemical principles of the described methods.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Reaction Reaction Incubation Serial_Dilutions->Reaction Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

G Chemical Principles of DPPH and ABTS Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant_H->Antioxidant_Radical - H• ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + Antioxidant Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant - e-

Caption: Chemical principles of DPPH and ABTS assays.

G Mechanisms of FRAP and CUPRAC Assays cluster_frap FRAP Assay cluster_cuprac CUPRAC Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant_FRAP Antioxidant Oxidized_Antioxidant_FRAP Oxidized Antioxidant Antioxidant_FRAP->Oxidized_Antioxidant_FRAP - e- Cu2_Nc Cu²⁺-Neocuproine Cu1_Nc Cu⁺-Neocuproine (Yellow-Orange) Cu2_Nc->Cu1_Nc + Antioxidant Antioxidant_CUPRAC Antioxidant Oxidized_Antioxidant_CUPRAC Oxidized Antioxidant Antioxidant_CUPRAC->Oxidized_Antioxidant_CUPRAC - e-

Caption: Mechanisms of FRAP and CUPRAC assays.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark.

  • Preparation of Test Sample Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner as the test sample.

  • Assay:

    • In a 96-well plate, add 100 µL of the test sample or positive control solutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Positive Control Solutions: Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add 20 µL of the test sample or positive control solutions to respective wells.

    • Add 180 µL of the ABTS working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS working solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox).

  • Assay:

    • In a 96-well plate, add 20 µL of the test sample or standard solutions to respective wells.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: Construct a standard curve using the absorbance values of the FeSO₄ or Trolox standards. The antioxidant capacity of the sample is expressed as FeSO₄ or Trolox equivalents (µM).

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: This assay is based on the reduction of Cu²⁺ to Cu⁺ by antioxidants. The resulting Cu⁺ forms a stable colored chelate with neocuproine (B1678164), which has a maximum absorbance at 450 nm.

Materials:

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine solution (7.5 mM in ethanol)

  • Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

  • This compound

  • Positive control (e.g., Uric acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare the required solutions as listed above.

  • Preparation of Test Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard.

  • Assay:

    • In a 96-well plate, add 50 µL of the test sample or standard solutions to respective wells.

    • Add 50 µL of CuCl₂ solution, 50 µL of neocuproine solution, and 50 µL of ammonium acetate buffer to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation of CUPRAC Value: Create a standard curve using the absorbance values of the standards. The antioxidant capacity of the sample is expressed as uric acid or Trolox equivalents (µM).

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro assessment of the antioxidant capacity of this compound. The choice of assay depends on the specific research question and the chemical nature of the antioxidant. It is often recommended to use a battery of assays to obtain a comprehensive understanding of the antioxidant profile of a compound. While specific quantitative data for this compound is currently limited, the provided protocols can be readily applied to generate this valuable information, contributing to the broader understanding of its potential health benefits.

References

Application Notes: Evaluating the Anti-inflammatory Activity of Kaempferol 3-sophoroside-7-glucoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is a naturally occurring flavonoid glycoside found in various plants, including Lycium chinense (goji berry) leaves and saffron.[1][2] Flavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[3] Preliminary studies suggest that KSG may possess significant anti-inflammatory and antioxidant potential, making it a compound of interest for further investigation in the context of inflammatory diseases.[1] Cell-based assays are indispensable tools in the early stages of drug discovery and development, providing a controlled environment to elucidate the molecular mechanisms underlying the bioactivity of compounds like KSG. This document provides detailed protocols for assessing the anti-inflammatory effects of Kaempferol 3-sophoroside-7-glucoside using in vitro cell models.

Mechanism of Action Overview

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. The inflammatory process is tightly regulated by a network of signaling pathways. Kaempferol and its glycosides have been reported to exert their anti-inflammatory effects by modulating key signaling cascades:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4] Kaempferol glycosides have been shown to inhibit NF-κB activation by preventing IκB phosphorylation and subsequent p65 nuclear translocation.[5][6][7]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including p38, ERK (extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase), plays a crucial role in cellular responses to a variety of external stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[8] Kaempferol and its derivatives can suppress the phosphorylation of p38, ERK, and JNK, thereby attenuating the inflammatory response.[5][6][7]

  • NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Recent studies indicate that kaempferol glycosides may protect against inflammatory injury by targeting the NLRP3 inflammasome.[1]

Cell Model: RAW 264.7 Macrophages

The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized in vitro model for studying inflammation.[9][10][11] These cells are derived from a tumor induced by the Abelson murine leukemia virus and exhibit many characteristics of primary macrophages, including phagocytosis and the production of inflammatory mediators in response to stimuli like LPS.[9][11][12] Their ease of culture, rapid proliferation, and robust response to inflammatory triggers make them an ideal system for screening and characterizing the anti-inflammatory properties of test compounds.[9]

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Analysis A Culture RAW 264.7 Cells B Seed Cells in Plates A->B C Pre-treat with Kaempferol 3-sophoroside-7-glucoside B->C D Induce Inflammation with LPS C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (NF-κB, MAPK) F->I G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription KSG This compound KSG->IKK Inhibits G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes KSG This compound KSG->TAK1 Inhibits G cluster_2 NLRP3 Inflammasome Pathway LPS LPS (Priming Signal) NFkB NF-κB Activation LPS->NFkB ATP ATP (Activation Signal) NLRP3 NLRP3 ATP->NLRP3 Activates proIL1B pro-IL-1β NFkB->proIL1B NFkB->NLRP3 IL1B Mature IL-1β proIL1B->IL1B Release ASC ASC NLRP3->ASC Recruits proCasp1 pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage Casp1->proIL1B Cleaves KSG This compound KSG->NLRP3 Inhibits

References

Application Notes and Protocols for Kaempferol 3-sophoroside-7-glucoside in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Kaempferol (B1673270) 3-sophoroside-7-glucoside in cell culture studies, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. The detailed protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural flavonoid glycoside.

Introduction

Kaempferol 3-sophoroside-7-glucoside is a flavonoid glycoside found in various plants.[1][2][3] Flavonoids, a broad class of plant secondary metabolites, are known for their wide range of biological activities.[3] Kaempferol and its glycosides, in particular, have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][4] The glycosidic moieties can influence the bioavailability and specific activities of the parent kaempferol aglycone.

These notes provide protocols for investigating the effects of this compound on key cellular processes, including cell viability, inflammatory responses, and apoptosis.

Chemical Structure:

  • Compound: this compound

  • Molecular Formula: C₃₃H₄₀O₂₁[2][3]

  • Molecular Weight: 772.66 g/mol [2][3]

  • Solubility: Soluble in methanol (B129727) and DMSO.[]

Applications in Cell Culture

Anti-Inflammatory Studies

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2. Kaempferol glycosides can inhibit this cascade by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7] They can also suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

Relevant Cell Lines:

  • RAW 264.7 (murine macrophages)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • BV-2 (murine microglia)

Antioxidant Activity

This compound is believed to possess antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3]

Mechanism of Action: The phenolic structure of flavonoids allows them to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them. In cell culture, this can protect cells from oxidative stress-induced damage.

Relevant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay

  • Measurement of intracellular ROS levels using fluorescent probes like DCFDA.

Anti-Cancer and Apoptosis Studies

Kaempferol, the aglycone of this compound, has demonstrated anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][4]

Mechanism of Action: Kaempferol can induce apoptosis through the activation of the MAPK pathway, leading to the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1]

Relevant Cell Lines:

  • HepG2 (human hepatoma)

  • CT26 (mouse colon cancer)

  • B16F1 (mouse melanoma)

Quantitative Data Summary

The following tables summarize quantitative data from studies on kaempferol and its related glycosides. This data can serve as a reference for designing experiments with this compound.

Table 1: Anti-Inflammatory Activity of Kaempferol Glycosides

CompoundCell LineStimulantConcentrationEffectReference
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)RAW 264.7LPS1.25, 2.5, 5 µMConcentration-dependent inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 secretion.[8]
Kaempferol-3-O-sophoroside (KPOS)HUVECsLPSNot specifiedInhibited LPS-induced barrier disruption, expression of cell adhesion molecules, and production of TNF-α.[6]
KaempferolRAW 264.7LPSNot specifiedInhibition of NO and ROS production.[4]
Kaempferol-7-O-glucosideNot specifiedConA100 µM51.12% inhibition of activated T cell proliferation after 48h.[1]

Table 2: Cytotoxicity of Kaempferol and its Glycosides

CompoundCell LineIC50 ValueReference
KaempferolHepG241.38 µM[1]
KaempferolCT2657.29 µM[1]
KaempferolB16F163.58 µM[1]
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)RAW 264.7No cytotoxicity up to 40 µM[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Target cells (e.g., RAW 264.7, HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the no-treatment control.

Note on Flavonoids and MTT Assay: Some flavonoids can directly reduce MTT in the absence of cells, which can lead to inaccurate results. It is advisable to run a parallel plate with the compound and MTT in cell-free medium to check for any direct reduction.[10][11]

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is for quantifying the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution

  • LPS stock solution (1 mg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of phosphorylated IκBα and p65 as markers of NF-κB pathway activation.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution

  • LPS stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-IκBα, IκBα, phospho-p65, p65, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for 30 minutes (for IκBα phosphorylation) or 60 minutes (for p65 phosphorylation).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash again and visualize protein bands using an ECL detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (β-actin).

ELISA for Cytokine Measurement (TNF-α, IL-6, IL-1β)

This protocol is for quantifying the secretion of pro-inflammatory cytokines into the cell culture supernatant.

Materials:

  • Cell culture supernatants (prepared as in the Griess Assay protocol)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody.

  • Adding standards and samples (cell culture supernatants).

  • Incubating to allow the cytokine to bind to the antibody.

  • Washing away unbound substances.

  • Adding a detection antibody, followed by an enzyme-conjugated secondary antibody.

  • Adding a substrate to produce a colorimetric signal.

  • Measuring the absorbance at the appropriate wavelength.

  • Calculating the cytokine concentration in the samples based on the standard curve.

Visualizations

G General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) pretreatment Pre-treat cells with compound cell_seeding->pretreatment compound_prep Prepare this compound Dilutions compound_prep->pretreatment stimulation Stimulate with agonist (e.g., LPS for inflammation) pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis griess Nitric Oxide Measurement (Griess Assay) supernatant_collection->griess elisa Cytokine Measurement (ELISA) supernatant_collection->elisa western Protein Analysis (Western Blot) cell_lysis->western

Caption: General experimental workflow for cell-based assays.

G Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 IkBa_p65_p50 IkBa->IkBa_p65_p50 nucleus Nucleus p65->nucleus Translocation p65_n p65 p50->nucleus Translocation p50_n p50 cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) K3S7G Kaempferol 3-sophoroside-7-glucoside K3S7G->IKK Inhibits IkBa_p65_p50->p65 IkBa_p65_p50->p50 p65_n->cytokines Transcription p50_n->cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway.

G Logical Relationship of Anti-Inflammatory Effects K3S7G This compound Inhibition_NFkB Inhibition of NF-κB Pathway K3S7G->Inhibition_NFkB Inhibition_MAPK Inhibition of MAPK Pathway K3S7G->Inhibition_MAPK Reduced_Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Inhibition_NFkB->Reduced_Cytokines Reduced_Enzymes Reduced Expression of iNOS and COX-2 Inhibition_NFkB->Reduced_Enzymes Inhibition_MAPK->Reduced_Cytokines Inhibition_MAPK->Reduced_Enzymes Anti_Inflammatory_Effect Overall Anti-Inflammatory Effect Reduced_Cytokines->Anti_Inflammatory_Effect Reduced_Enzymes->Anti_Inflammatory_Effect

Caption: Logical relationship of anti-inflammatory effects.

References

Application Notes and Protocols for In Vivo Experimental Design Using Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG), a bioactive flavonoid glycoside. This document outlines its demonstrated therapeutic potential in preclinical models, detailed experimental protocols, and the underlying signaling pathways.

Application Notes

Kaempferol 3-sophoroside-7-glucoside is a natural flavonoid with significant therapeutic promise, primarily attributed to its potent anti-inflammatory and antioxidant properties.[1] In vivo studies have validated its efficacy in mitigating tissue injury induced by inflammatory and oxidative insults. The primary applications for in vivo research revolve around its protective effects in acute organ injury, with potential for broader applications in chronic inflammatory diseases.

Acute Lung Injury (ALI)

KSG has demonstrated significant protective effects in animal models of lipopolysaccharide (LPS)-induced ALI.[2] Pre-treatment with KSG has been shown to increase survival rates and alleviate pathological lung lesions.[2] Its mechanism of action in this context involves the modulation of key signaling pathways, including the Nrf2/NF-κB/NLRP3 axis, to suppress inflammation and oxidative stress.[2] This makes KSG a strong candidate for further investigation in inflammatory lung conditions.

Hepatotoxicity

In models of acetaminophen-induced liver injury, KSG has been shown to exert protective effects by mitigating hepatic damage.[3] The underlying mechanism involves the attenuation of oxidative stress and inflammation through the Nrf2/NF-κB and JNK/ASK-1 signaling pathways.[3] These findings suggest the potential of KSG as a therapeutic agent for drug-induced liver injury and other forms of acute hepatic distress.

Other Potential Applications

Based on the known biological activities of kaempferol and its derivatives, further in vivo research into KSG is warranted in the following areas:

  • Neuroinflammation: Kaempferol glycosides have shown neuroprotective effects by modulating inflammatory pathways in microglia.

  • Metabolic Disorders: The anti-obesity activity of KSG has been suggested, indicating a potential role in metabolic syndrome and related complications.[4]

  • Cancer: While direct in vivo studies on KSG are limited, kaempferol and its other glycosides have demonstrated anti-tumor activities.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound.

Table 1: Effects of KSG on LPS-Induced Acute Lung Injury in Mice [2]

ParameterControl GroupLPS GroupLPS + KSG (5 mg/kg)LPS + KSG (10 mg/kg)
Survival Rate (%)100608090
Total Cells in BALF (x10^5)0.5 ± 0.18.2 ± 1.24.1 ± 0.62.5 ± 0.4
Neutrophils in BALF (x10^5)0.02 ± 0.016.5 ± 1.02.8 ± 0.51.3 ± 0.3
Lung MPO Activity (U/g tissue)1.2 ± 0.28.5 ± 1.34.3 ± 0.72.6 ± 0.4
Lung MDA Level (nmol/mg protein)2.1 ± 0.39.8 ± 1.55.2 ± 0.83.4 ± 0.5

Table 2: Effects of KSG on Acetaminophen-Induced Hepatotoxicity in Mice [3]

ParameterControl GroupAcetaminophen (B1664979) GroupAcetaminophen + KSG (10 mg/kg)Acetaminophen + KSG (20 mg/kg)
Serum ALT (U/L)35 ± 5450 ± 62210 ± 35125 ± 21
Serum AST (U/L)80 ± 12850 ± 110420 ± 58250 ± 40
Liver MDA (nmol/mg protein)1.5 ± 0.27.8 ± 1.14.1 ± 0.62.8 ± 0.4
Liver GSH (µmol/g protein)8.2 ± 1.02.5 ± 0.45.3 ± 0.76.9 ± 0.9
Liver TNF-α (pg/mg protein)15 ± 3120 ± 1865 ± 1040 ± 7

Experimental Protocols

Protocol for LPS-Induced Acute Lung Injury in Mice

This protocol is adapted from studies investigating the protective effects of KSG on ALI.[2]

1. Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

2. Experimental Groups:

  • Control Group: Vehicle (e.g., saline with 0.5% DMSO) administration.
  • LPS Group: Vehicle administration followed by LPS challenge.
  • KSG Treatment Groups: Administration of KSG (e.g., 5 and 10 mg/kg, dissolved in vehicle) followed by LPS challenge.
  • Positive Control Group (Optional): Administration of a known anti-inflammatory agent (e.g., dexamethasone) followed by LPS challenge.

3. Administration:

  • KSG or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to LPS challenge.
  • LPS (from E. coli O111:B4) is administered via intratracheal (i.t.) instillation or i.p. injection (e.g., 5 mg/kg).

4. Sample Collection and Analysis (24 hours post-LPS challenge):

  • Bronchoalveolar Lavage Fluid (BALF): Lungs are lavaged with sterile PBS. Total and differential cell counts (neutrophils, macrophages) are determined.
  • Lung Tissue:
  • Histopathology: Lungs are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological evaluation.
  • Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration.
  • Oxidative Stress Markers: Malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) levels are measured.
  • Protein Expression: Western blot analysis for key signaling proteins (Nrf2, NF-κB, NLRP3, etc.).

Protocol for Acetaminophen-Induced Hepatotoxicity in Mice

This protocol is based on studies evaluating KSG's protective role in drug-induced liver injury.[3]

1. Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g) are used and housed under standard conditions.

2. Experimental Groups:

  • Control Group: Vehicle administration.
  • Acetaminophen Group: Vehicle administration followed by acetaminophen challenge.
  • KSG Treatment Groups: Administration of KSG (e.g., 10 and 20 mg/kg) followed by acetaminophen challenge.
  • Positive Control Group (Optional): Administration of a known hepatoprotective agent (e.g., N-acetylcysteine) followed by acetaminophen challenge.

3. Administration:

  • Mice are fasted overnight prior to acetaminophen administration.
  • KSG or vehicle is administered i.p. or p.o. 1-2 hours before acetaminophen challenge.
  • Acetaminophen (e.g., 300-400 mg/kg) is administered via i.p. injection.

4. Sample Collection and Analysis (e.g., 6, 12, or 24 hours post-acetaminophen challenge):

  • Serum: Blood is collected for the measurement of liver injury biomarkers: alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
  • Liver Tissue:
  • Histopathology: Livers are fixed, sectioned, and stained with H&E to assess necrosis.
  • Oxidative Stress Markers: Measurement of hepatic MDA and GSH levels.
  • Inflammatory Cytokines: Hepatic levels of TNF-α, IL-6, etc., are quantified using ELISA.
  • Protein Expression: Western blot for key signaling molecules (Nrf2, NF-κB, JNK, etc.).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis animal_acclimatization Animal Acclimatization group_randomization Group Randomization animal_acclimatization->group_randomization ksg_admin KSG Administration group_randomization->ksg_admin compound_prep KSG Preparation compound_prep->ksg_admin injury_induction Induction of Injury (e.g., LPS, Acetaminophen) ksg_admin->injury_induction sample_collection Sample Collection (Blood, Tissue) injury_induction->sample_collection biochemical_assays Biochemical Assays (ALT, AST, MPO) sample_collection->biochemical_assays histopathology Histopathology (H&E) sample_collection->histopathology molecular_analysis Molecular Analysis (Western Blot, ELISA) sample_collection->molecular_analysis

Caption: General workflow for in vivo studies of this compound.

signaling_pathway_ali cluster_stimulus Inflammatory Stimulus cluster_ksg Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress KSG This compound KSG->NFkB Nrf2 Nrf2 Activation KSG->Nrf2 inhibits Keap1 KSG->NLRP3 Inflammation Inflammation (TNF-α, IL-1β) NFkB->Inflammation Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response Pyroptosis Pyroptosis NLRP3->Pyroptosis Oxidative_Stress->Inflammation

Caption: Signaling pathways modulated by KSG in acute lung injury.

signaling_pathway_hep cluster_stimulus Hepatotoxic Insult cluster_ksg Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response APAP Acetaminophen JNK_ASK1 JNK/ASK-1 Pathway APAP->JNK_ASK1 Oxidative_Stress Oxidative Stress APAP->Oxidative_Stress KSG This compound NFkB NF-κB Activation KSG->NFkB Nrf2 Nrf2 Activation KSG->Nrf2 inhibits Keap1 KSG->JNK_ASK1 Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Antioxidant_Response Antioxidant Defense Nrf2->Antioxidant_Response Apoptosis Apoptosis JNK_ASK1->Apoptosis Oxidative_Stress->NFkB

Caption: Signaling pathways modulated by KSG in hepatotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kaempferol 3-sophoroside-7-glucoside Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of Kaempferol 3-sophoroside-7-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] Ethanol (B145695) concentration is often a key factor, with aqueous ethanol solutions generally showing better results than absolute ethanol.[3] Temperature plays a dual role; while higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of the glycoside.[1] The solid-to-liquid ratio is also crucial, as a higher ratio can increase the concentration gradient and improve mass transfer.[4]

Q2: My crude extract is a sticky, dark residue. What are the likely contaminants and how can I remove them?

A2: A sticky and dark crude extract typically indicates the co-extraction of undesirable compounds such as pigments (chlorophylls), lipids, waxes, and phenolic compounds like tannins. To mitigate this, a pre-extraction defatting step using a non-polar solvent like n-hexane can be employed to remove lipids and waxes. Additionally, using techniques like solid-phase extraction (SPE) or precipitation with a non-solvent can help in the preliminary cleanup of the extract before further purification.

Q3: I am observing low resolution and peak tailing during my chromatographic purification. What are the potential causes and solutions?

A3: Low resolution and peak tailing during chromatography can be caused by several factors:

  • Co-eluting Impurities: The presence of impurities with similar polarity to this compound. To address this, optimizing the mobile phase composition is crucial. Employing a shallow gradient elution can improve the separation of closely related compounds.

  • Column Overloading: Loading too much sample onto the column can lead to poor separation. Reducing the sample load or using a larger column can resolve this issue.

  • Inappropriate Stationary Phase: The choice of stationary phase is critical. For flavonoid glycosides, reversed-phase columns (e.g., C18) are commonly used. If resolution is still an issue, exploring different stationary phases or particle sizes may be necessary.

  • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid) can often improve peak shape for phenolic compounds.

Q4: How can I improve the purity of my this compound isolate?

A4: Macroporous resin chromatography is an effective technique for enriching and purifying this compound from crude extracts.[5][6] Resins with weak polarity, large surface areas, and appropriate pore diameters generally show good adsorption capacity for flavonoids.[7] The process involves optimizing the sample loading concentration and flow rate, followed by a stepwise elution with increasing concentrations of ethanol to desorb the target compound. This method has been shown to increase the purity of this compound by over fivefold.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction method or parameters.Optimize extraction parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio. Consider using ultrasound-assisted extraction (UAE) to enhance efficiency.[3]
Improper sample preparation.Ensure the plant material is dried and ground to a fine powder to maximize the surface area for extraction.
Degradation of Target Compound Excessive heat during extraction or solvent evaporation.Maintain extraction temperatures below 70°C and use a rotary evaporator under reduced pressure for solvent removal.
Exposure to light or oxidative conditions.Protect the extract from direct light and consider adding antioxidants during the extraction process.
Poor Adsorption on Macroporous Resin Incorrect resin type for the target compound.Select a resin with appropriate polarity and surface area. Non-polar resins like XAD-1600N have shown good performance for this compound.[6]
Suboptimal loading conditions.Optimize the sample concentration and flow rate during loading to ensure efficient binding to the resin.
Inefficient Desorption from Macroporous Resin Inappropriate elution solvent or concentration.Use a gradient of ethanol in water for elution. The optimal ethanol concentration for desorbing this compound is typically in the range of 49-69%.[6]
Elution flow rate is too high.A lower flow rate during elution can improve the recovery of the target compound. Recommended flow rates are between 1-3 bed volumes per hour.[6]

Data on Extraction and Purification Optimization

Table 1: Optimization of Extraction Parameters for Flavonoids from Saffron Floral Bio-Residues

Extraction MethodSolventTemperature (°C)Time (h)Solid-to-Liquid RatioFlavonoid Yield (mg/g DW)
Maceration80% MethanolRoom Temperature241:2037.61
Ultrasound-Assisted50% Methanol5011:3028.39
Optimized Extraction67.7% Ethanol67.631:30Not specified

Data adapted from studies on saffron floral bio-residues, a known source of this compound.[5][8]

Table 2: Macroporous Resin Purification of this compound from Saffron Petals

Resin TypeAdsorption Concentration (mg/mL)Loading Flow Rate (BV/h)Elution SolventElution Flow Rate (BV/h)Purity Increase
XAD-1600N402.3-3.749-69% Ethanol1-3> 5-fold
HPD10040380% EthanolNot specifiedNot specified

BV: Bed Volume. Data compiled from studies on the enrichment of this compound.[5][6]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., saffron petals) at room temperature in the dark and grind to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 300 mL of 67.7% aqueous ethanol (1:30 solid-to-liquid ratio).[5]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 67.6°C and sonicate for 3 hours.[5]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography
  • Resin Pre-treatment:

    • Pack a glass column with XAD-1600N macroporous resin.[6]

    • Wash the resin sequentially with ethanol and deionized water until the effluent is clear.

  • Sample Loading:

    • Dissolve the crude extract in deionized water to a concentration of approximately 40 mg/mL.[5]

    • Load the sample solution onto the pre-treated resin column at a flow rate of 2-3 bed volumes per hour (BV/h).[6]

  • Washing:

    • Wash the column with 2-3 BV of deionized water to remove unbound impurities like sugars and salts.

  • Elution:

    • Elute the column with a stepwise gradient of aqueous ethanol.

    • Start with a low concentration of ethanol (e.g., 20%) to remove more polar impurities.

    • Increase the ethanol concentration to 49-69% to desorb the this compound.[6]

    • Maintain an elution flow rate of 1-3 BV/h.[6]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material grinding Grinding plant_material->grinding uae Ultrasound-Assisted Extraction (67.7% Ethanol, 67.6°C, 3h) grinding->uae filtration Filtration uae->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract sample_loading Sample Loading (40 mg/mL) crude_extract->sample_loading washing Washing (Deionized Water) sample_loading->washing elution Stepwise Elution (20-80% Ethanol) washing->elution fraction_collection Fraction Collection elution->fraction_collection concentration2 Concentration fraction_collection->concentration2 pure_compound Pure this compound concentration2->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kssg This compound ikk IKK Complex kssg->ikk Inhibition lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kaempferol (B1673270) 3-sophoroside-7-glucoside (K3S7G).

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3-sophoroside-7-glucoside and why is its solubility a concern?

This compound is a flavonoid glycoside found in various plants.[1] Like many flavonoids, K3S7G's therapeutic potential is often limited by its poor solubility in aqueous solutions, which can impede its bioavailability and the development of pharmaceutical formulations.

Q2: In which common laboratory solvents is this compound soluble?

K3S7G is known to be soluble in several organic solvents. While exact quantitative values for K3S7G are not widely published, data for the parent compound, Kaempferol, and related glycosides provide guidance. K3S7G is reported to be soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol (B145695), and Pyridine.[2][3]

Troubleshooting Guide for Solubility Issues

This guide provides systematic approaches to overcome common solubility challenges with K3S7G in your experiments.

Issue 1: K3S7G precipitates when my stock solution is diluted in an aqueous buffer.

This is a common issue when diluting a concentrated DMSO or ethanol stock solution of a poorly water-soluble compound into an aqueous medium.

Solution Workflow:

A Precipitation upon dilution B Optimize Co-solvent System A->B  Primary Approach   C Decrease Final Concentration A->C  If precipitation persists   D Utilize a Solubility Enhancer B->D  For stubborn solubility issues   E Successful Dissolution B->E C->E D->E

Caption: Workflow for addressing precipitation upon dilution.

Detailed Steps:

  • Optimize Co-solvent System:

    • Rationale: Using a co-solvent like DMSO or ethanol helps to keep the compound in solution when diluted in an aqueous buffer. However, the final concentration of the organic solvent is critical.

    • Protocol: Prepare a concentrated stock solution of K3S7G in 100% DMSO. When diluting into your aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility, typically between 0.1% and 5% (v/v). It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay, as high concentrations can be cytotoxic.

  • Decrease Final Concentration:

    • Rationale: The concentration of K3S7G in the final aqueous solution may be exceeding its solubility limit in that specific solvent mixture.

    • Action: Try preparing a more dilute final solution. This may require adjusting the concentration of your initial stock solution.

  • Utilize a Solubility Enhancer:

    • Rationale: Molecules like cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.

    • Action: Investigate the use of β-cyclodextrins or their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the solubility of K3S7G.

Issue 2: I am unable to dissolve K3S7G directly in my aqueous experimental buffer.

Directly dissolving K3S7G in aqueous buffers is challenging due to its hydrophobic nature.

Solution Workflow:

A Insoluble in Aqueous Buffer B Prepare a Concentrated Stock in Organic Solvent A->B C Slowly Add Stock to Aqueous Buffer with Vortexing B->C D Adjust pH of the Aqueous Buffer C->D  If precipitation occurs   F Successful Solubilization C->F E Consider Use of Cyclodextrins D->E  If pH adjustment is not effective or feasible   D->F E->F

Caption: Workflow for dissolving K3S7G in aqueous solutions.

Detailed Steps:

  • Prepare a Concentrated Stock Solution:

    • Protocol: Dissolve K3S7G in a minimal amount of a suitable organic solvent such as DMSO or ethanol. Gentle warming (to 37°C) and sonication can aid in dissolution.

  • Dilute into Aqueous Buffer:

    • Protocol: While vigorously vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • pH Adjustment:

    • Rationale: The solubility of flavonoids can be pH-dependent. Increasing the pH can ionize hydroxyl groups, thereby increasing aqueous solubility.

    • Protocol: Cautiously adjust the pH of your aqueous buffer. For flavonoids, a slight increase in pH (e.g., to pH 7.4-8.0) can sometimes improve solubility. However, be mindful of the pH stability of K3S7G and the requirements of your experimental system.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in the literature, the following table provides solubility information for the parent compound, Kaempferol, which can serve as a useful reference. The glycoside is expected to have a higher aqueous solubility than the aglycone.

SolventKaempferol Solubility (approx. mg/mL)
Ethanol11[1]
DMSO10[1]
Dimethyl formamide3[1]
1:4 Ethanol:PBS (pH 7.2)0.2[1]

Experimental Protocols

Protocol 1: Preparation of a K3S7G Stock Solution and Dilution in Aqueous Buffer

Objective: To prepare a working solution of K3S7G in an aqueous buffer for cell culture or other biological assays.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of K3S7G powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Dilution in Aqueous Buffer: a. To prepare the final working solution, add the desired volume of the aqueous buffer to a sterile tube. b. While vigorously vortexing the buffer, slowly add the required volume of the K3S7G stock solution dropwise. c. Continue vortexing for an additional 30 seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. e. Important: The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Enhancing Aqueous Solubility of K3S7G using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of K3S7G through the formation of an inclusion complex with HP-β-CD.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution: a. Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to K3S7G) in the desired volume of deionized water or aqueous buffer. b. Stir the solution until the HP-β-CD is completely dissolved.

  • Complexation: a. Slowly add the K3S7G powder to the HP-β-CD solution while stirring continuously. b. Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Clarification and Sterilization: a. After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved material. b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm sterile filter.

  • Concentration Determination: a. The concentration of the solubilized K3S7G in the final solution should be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways Modulated by Kaempferol and its Glycosides

Kaempferol and its glycosides have been reported to exert their biological effects, including anti-inflammatory and anti-cancer activities, through the modulation of several key signaling pathways.[4][5][6][7][8][9][10][11][12][13][14]

Inhibition of the NF-κB Signaling Pathway

Kaempferol glycosides can inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[4][9] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.

Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes K3S7G This compound K3S7G->IKK inhibits

Caption: K3S7G inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Kaempferol and its derivatives can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[5][7][8][10] Studies have shown that kaempferol can inhibit the phosphorylation of key MAPK members such as ERK, JNK, and p38.

Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response K3S7G This compound K3S7G->MEK inhibits K3S7G->ERK inhibits

Caption: K3S7G modulates the MAPK signaling pathway.

Influence on the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Kaempferol has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt.[11][12][13][14] This inhibitory effect contributes to the pro-apoptotic and anti-proliferative properties of kaempferol.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival K3S7G This compound K3S7G->PI3K inhibits K3S7G->Akt inhibits phosphorylation

References

Stability of Kaempferol 3-sophoroside-7-glucoside under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Kaempferol (B1673270) 3-sophoroside-7-glucoside under various experimental conditions. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Kaempferol 3-sophoroside-7-glucoside?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable. If the compound is in solution, it should be prepared fresh. If storage in solution is necessary, it is best to store aliquots in tightly sealed vials at -20°C or -80°C for up to two weeks to minimize degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What is the expected thermal stability of this compound?

A3: Exposure to high temperatures can lead to the degradation of kaempferol glycosides. The primary degradation pathway is the hydrolysis of the glycosidic bonds, resulting in the formation of the aglycone (kaempferol) and the corresponding sugars. Studies on other kaempferol glycosides have shown that thermal processing, such as heating at 95°C, can cause hydrolysis and other rearrangements.[3][4] It is advisable to avoid prolonged exposure to elevated temperatures during experimental procedures.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products under hydrolytic conditions (acidic, basic, or enzymatic) are the aglycone, kaempferol, and the sugar moieties (sophorose and glucose). Under strong oxidative conditions, the flavonoid ring structure itself can be cleaved, leading to the formation of smaller phenolic compounds.

Q5: I am observing a color change in my stock solution of this compound. What could be the cause?

A5: A color change, typically to yellow or brown, in a solution of a flavonoid is often an indication of degradation, particularly oxidative degradation. This is more likely to occur in neutral to alkaline solutions (pH ≥ 7.4) and can be accelerated by exposure to light and elevated temperatures. It is recommended to use freshly prepared solutions for your experiments.

Q6: Can I use enzymes to hydrolyze the glycosidic bonds of this compound?

A6: Yes, enzymatic hydrolysis is a common method to produce the aglycone from its glycoside. Specific enzymes like β-glucosidase can be used to cleave the glucose units. The optimal conditions for enzymatic hydrolysis (e.g., pH, temperature, enzyme concentration) would need to be determined empirically.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Prepare fresh stock solutions. - Ensure the pH of your mobile phase and sample solutions is in the acidic to neutral range. - Avoid exposing solutions to high temperatures and light. - Check the purity of the initial compound.
Loss of biological activity in an assay The compound has degraded.- Confirm the stability of the compound under your specific assay conditions (pH, temperature, incubation time). - Use freshly prepared solutions. - Include a positive control to ensure the assay is performing as expected.
Precipitation of the compound in aqueous buffer Low solubility of the compound or its degradation products.- Kaempferol and its glycosides can have limited aqueous solubility. Consider using a co-solvent like DMSO or ethanol (B145695) (ensure it is compatible with your experimental system). - Check the pH of the buffer, as solubility can be pH-dependent.
Inconsistent results between experiments Variability in the stability of the compound.- Standardize the preparation and handling of the compound for all experiments. - Prepare a single, larger stock solution to be used across a series of experiments to minimize variability. - Always use fresh dilutions from the stock for each experiment.

Data on the Stability of Related Kaempferol Glycosides

Due to the limited availability of specific stability data for this compound, the following tables summarize general stability trends observed for other kaempferol glycosides. This information can be used to infer the potential behavior of this compound.

Table 1: General Effect of pH on the Stability of Kaempferol Glycosides

pH Range Relative Stability Potential Degradation Pathways
Acidic (pH < 6)HighHydrolysis of glycosidic bonds at elevated temperatures.
Neutral (pH 6 - 7.4)Moderate to HighSlow oxidation and hydrolysis may occur.
Alkaline (pH > 7.4)LowRapid oxidative degradation and hydrolysis.

Table 2: General Effect of Temperature on the Stability of Kaempferol Glycosides

Temperature General Effect Observed Changes in Related Compounds
-20°C to 4°CHigh stability in solid form and for short-term in solution.Recommended storage conditions for maintaining integrity.
Room Temperature (approx. 25°C)Moderate stability in solid form. In solution, degradation is possible over time, especially at non-optimal pH.Gradual degradation in solution, accelerated by light and alkaline pH.
Elevated Temperatures (> 40°C)Low stability.Increased rate of hydrolysis of glycosidic bonds and potential for other chemical rearrangements.[3][4]

Experimental Protocols

Protocol: General Stability Testing of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under different pH and temperature conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Temperature-controlled incubator/water bath

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Stability Study Setup:

  • pH Stability:

    • Dilute the stock solution with buffers of different pH values (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution for HPLC analysis.

  • Temperature Stability:

    • Dilute the stock solution in a buffer of a fixed, stable pH (e.g., pH 6).

    • Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • At specified time points, remove a vial from each temperature, allow it to come to room temperature, and analyze by HPLC.

4. HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 265 nm or 350 nm (determine the λmax by scanning the UV spectrum of the compound).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

  • Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_ph pH Stability Arm cluster_temp Temperature Stability Arm cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) dilute_ph Dilute stock in buffers (pH 4, 7, 9) stock->dilute_ph dilute_temp Dilute stock in stable buffer (e.g., pH 6) stock->dilute_temp incubate_ph Incubate at constant T (e.g., 25°C) dilute_ph->incubate_ph sample_ph Sample at time points (0, 2, 4, 8, 24h) incubate_ph->sample_ph hplc HPLC Analysis sample_ph->hplc incubate_temp Incubate at different T (4°C, 25°C, 40°C, 60°C) dilute_temp->incubate_temp sample_temp Sample at time points incubate_temp->sample_temp sample_temp->hplc data Data Analysis: - Quantify peak area - Calculate % remaining - Identify degradation products hplc->data

Caption: Workflow for Stability Testing of this compound.

Troubleshooting_Tree cluster_hplc Chromatographic Issues cluster_activity Biological Assay Issues cluster_solution Solution Issues issue Unexpected Experimental Results? extra_peaks Extra peaks in HPLC? issue->extra_peaks Yes loss_activity Loss of activity? issue->loss_activity Yes color_change Solution color change? issue->color_change Yes precipitation Precipitation? issue->precipitation Yes check_purity Verify initial purity extra_peaks->check_purity check_degradation Suspect degradation extra_peaks->check_degradation check_stability Confirm stability in assay buffer loss_activity->check_stability fresh_solution Use freshly prepared solution loss_activity->fresh_solution degradation Indicates degradation color_change->degradation solubility Check solubility, consider co-solvent precipitation->solubility

Caption: Troubleshooting Decision Tree for Common Experimental Issues.

References

Technical Support Center: Optimizing HPLC Separation of Kaempferol Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the HPLC separation of kaempferol (B1673270) glycoside isomers.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

1. Poor Peak Resolution & Co-elution of Isomers

Question: My chromatogram shows poor separation between kaempferol glycoside isomer peaks, with significant overlap. How can I improve the resolution?

Answer: Poor resolution is a common challenge due to the structural similarities of isomers. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often required to resolve closely eluting flavonoid glycosides.[1] Try decreasing the rate of change of the organic solvent concentration over time. For instance, if your initial gradient is 10-50% acetonitrile (B52724) over 30 minutes, try extending it to 10-40% over 40 minutes.[1]

  • Adjust Mobile Phase Composition:

    • Solvent Type: Acetonitrile often provides better resolution for polar compounds like glycosides compared to methanol (B129727).[1][2]

    • Acidic Modifier: The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial.[1][3] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with different selectivity.[1] While C18 columns are a good starting point, a C8 or a Phenyl-Hexyl column may offer the different interaction kinetics needed for separation.[1]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve the separation of critical pairs, although it will increase the analysis time.[1][3]

  • Adjust Column Temperature: Systematically evaluate temperatures (e.g., 25°C, 30°C, 40°C).[2][3] Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altering selectivity to improve resolution.[3][4]

2. Asymmetrical Peaks: Peak Tailing

Question: The peaks for my kaempferol glycosides are asymmetrical with a pronounced tail. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact strongly with the hydroxyl groups of flavonoids.

    • Solution: Ensure an acidic modifier (e.g., 0.1% formic acid) is present in your mobile phase to suppress these interactions.[3]

  • Column Overload: Injecting too much sample is a common cause of peak distortion.[1][5]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[1]

  • Column Contamination/Degradation: Contaminants from previous injections can cause peak tailing.[3] A loss of column efficiency over time can also be a factor.[1]

    • Solution: Flush the column with a strong solvent.[3] If the problem persists, the column may need to be replaced.[1]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[1]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[1]

3. Asymmetrical Peaks: Peak Fronting

Question: My kaempferol glycoside peaks are showing a "leading" or "fronting" shape. What could be the cause?

Answer: Peak fronting is typically related to sample conditions or column overload.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread and front.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

  • Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[1]

    • Solution: Dilute the sample and re-analyze.[1]

  • Column Issues: A collapsed column bed or a void at the column inlet can also lead to fronting.

    • Solution: Check the column's efficiency. If fronting is accompanied by a significant drop in pressure, the column may be damaged and need replacement.

4. Broad Peaks

Question: My peaks are very broad, leading to poor sensitivity and resolution. What can I do?

Answer: Broad peaks can be caused by a variety of factors related to the column, system, and method parameters.

  • Loss of Column Efficiency: Column degradation or contamination is a common cause.[1]

    • Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[1]

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size will reduce efficiency and broaden peaks.[1]

    • Solution: Optimize the flow rate. Try reducing it to see if peak shape improves.[1]

  • Temperature Mismatch: If the column is heated but the mobile phase is not pre-heated, temperature gradients within the column can cause peak broadening.[1][6]

    • Solution: Use a mobile phase pre-heater if operating at elevated temperatures.[1]

  • Extra-Column Band Broadening: As with peak tailing, excessive volume in the system (long tubing, large connections) can lead to broad peaks.[1]

    • Solution: Check all connections and use tubing with the smallest appropriate internal diameter.[1]

5. Fluctuating Retention Times

Question: I am observing inconsistent retention times for my isomers between injections. What are the potential causes?

Answer: Retention time instability compromises data reliability. The causes are often related to the mobile phase, pump, or column temperature.

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[3]

    • Solution: Increase the column equilibration time between runs.[3]

  • Mobile Phase Issues: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention.[3]

    • Solution: Ensure accurate and consistent mobile phase preparation. Keep mobile phase reservoirs covered to minimize evaporation.

  • Pump Malfunction: Problems with the HPLC pump, such as leaks or faulty check valves, can cause an inconsistent flow rate.[3]

    • Solution: Perform regular pump maintenance and check for leaks.[3]

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[3]

    • Solution: Use a column oven to maintain a constant, controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating kaempferol glycoside isomers? A1: Reversed-phase C18 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) are the most commonly used and serve as an excellent starting point for method development.[1] For particularly challenging isomer separations, other stationary phases like C8 or Phenyl-Hexyl might provide the necessary difference in selectivity to achieve resolution.[1]

Q2: What is a typical mobile phase for kaempferol glycoside analysis? A2: A typical mobile phase for reversed-phase HPLC consists of a gradient of acidified water (Mobile Phase A) and an organic solvent (Mobile Phase B).[1]

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for better resolution of polar glycosides.[1][2]

Q3: How does column temperature affect the separation of isomers? A3: Temperature is a critical parameter for optimizing selectivity.[4]

  • Viscosity and Efficiency: Increasing the temperature lowers the mobile phase viscosity, which can lead to sharper peaks and reduced column backpressure.[3][4][6]

  • Selectivity: Changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase.[4] This can change the relative retention of isomers, sometimes dramatically improving separation. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended to find the optimal condition.[2][3]

Q4: Why is acid added to the mobile phase? A4: Adding a small amount of acid, like formic or acetic acid, to the mobile phase serves to suppress the ionization of the hydroxyl groups on the flavonoid structure. In their neutral form, the analytes interact more consistently with the C18 stationary phase, resulting in sharper, more symmetrical peaks and more reproducible retention times.[3]

Q5: My kaempferol glycosides are eluting too quickly, near the solvent front. What should I do? A5: If your analytes have very little retention even with a low percentage of organic solvent, your method may not be suitable for these highly polar compounds.

  • Decrease Organic Solvent: This is the most direct way to increase retention in reversed-phase HPLC.[5]

  • Switch to a More Retentive Column: Consider a C18 column with a higher carbon load or a different selectivity, such as a phenyl-hexyl column.[5]

  • Consider HILIC: For very polar compounds like some glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[5]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Separation

Mobile Phase SystemResolution (Rs) between IsomersPeak Shape (Symmetry)Reference
Water / AcetonitrileNot baseline separatedPoor[2]
0.1% Formic Acid in Water / AcetonitrileRs > 1.5 (baseline separation achieved)Symmetrical (0.99–1.03)[2]
Water / MethanolPeaks not completely separatedN/A[2]
0.1% Formic Acid in Water / MethanolPartial separationImproved but not baseline[2]

Table 2: Effect of Column Temperature on Isomer Resolution (Rs)

Column TemperatureResolution (Rs) - Isomer Pair 1Resolution (Rs) - Isomer Pair 2Reference
20 °C1.0510.83[2]
30 °C1.4510.51[2]
40 °C1.8310.12[2]
50 °C1.629.85[2]

Note: Data shows that 40°C was optimal for the first, more challenging isomer pair.

Experimental Protocols

Protocol 1: General HPLC Method Development for Kaempferol Glycosides

This protocol provides a starting point for developing a robust separation method.

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[1]

    • Mobile Phase B: Acetonitrile (HPLC grade).[1]

    • Degas both mobile phases thoroughly before use.[1]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30 °C.[1]

    • UV Detection: Monitor at wavelengths around 265 nm and 350 nm, which are typical absorbance maxima for kaempferol glycosides.[1][5]

    • Injection Volume: 10 µL.[7]

    • Gradient Program: Start with a linear gradient from 10% to 50% B over 30 minutes.[1]

  • Sample Injection & Evaluation:

    • Inject a standard mixture of kaempferol glycoside isomers or a prepared sample extract.[1]

    • Assess the resolution between the peaks of interest.

    • Observe the peak shapes for any tailing or fronting.[1]

  • Optimization:

    • Resolution: If resolution is poor, decrease the gradient steepness (e.g., extend the gradient time to 40 minutes for the same solvent change).[1]

    • Peak Shape: If peak tailing is observed, confirm the mobile phase is sufficiently acidic.[1]

    • Selectivity: Optimize the column temperature between 25 °C and 40 °C to see if it improves selectivity and resolution.[1][3]

Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting kaempferol glycosides from a plant matrix.

  • Extraction:

    • Accurately weigh dried and powdered plant material.

    • Extract with a solvent such as 60-70% ethanol (B145695) or methanol by maceration or sonication.[8][9]

    • Filter the extract to remove solid plant material.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.[9]

  • Purification (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can clean up the sample.[10]

    • Condition the SPE cartridge with methanol, followed by water.[10]

    • Load the sample (dissolved in a weak solvent) onto the cartridge.

    • Wash with a weak solvent (e.g., water) to remove highly polar impurities.

    • Elute the flavonoid glycosides with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the purified fraction to dryness.

    • Reconstitute the residue in the initial HPLC mobile phase (e.g., 10% acetonitrile in 0.1% formic acid).

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[7][11]

Mandatory Visualizations

G Troubleshooting Workflow for Poor Resolution start Poor Resolution or Co-eluting Peaks check_column Check Column Health (Age, Performance) start->check_column optimize_gradient Optimize Gradient Program (Make it shallower) check_column->optimize_gradient Column OK adjust_solvent Adjust Mobile Phase (Switch to ACN, check pH) optimize_gradient->adjust_solvent end Resolution Improved optimize_gradient->end Improved change_temp Optimize Temperature (e.g., 25-40°C) adjust_solvent->change_temp adjust_solvent->end Improved lower_flow Reduce Flow Rate change_temp->lower_flow change_temp->end Improved change_column Change Stationary Phase (e.g., Phenyl-Hexyl) lower_flow->change_column Still Poor lower_flow->end Improved change_column->end Improved

Caption: A troubleshooting workflow for poor isomer separation.

G Decision Tree for Peak Shape Problems start Asymmetrical Peak? tailing Tailing? start->tailing Yes fronting Fronting? start->fronting No cause_tail1 Cause: Secondary Interactions Solution: Add Acid to Mobile Phase tailing->cause_tail1 Yes cause_tail2 Cause: Column Overload Solution: Dilute Sample tailing->cause_tail2 cause_tail3 Cause: Column Contamination Solution: Flush or Replace Column tailing->cause_tail3 cause_front1 Cause: Incompatible Sample Solvent Solution: Dissolve in Mobile Phase fronting->cause_front1 Yes cause_front2 Cause: Sample Overload Solution: Dilute Sample fronting->cause_front2

Caption: A decision tree for troubleshooting HPLC peak shape issues.

G General Workflow for HPLC Analysis prep_sample Sample Preparation (Extraction, Cleanup) inject Inject Sample prep_sample->inject prep_mobile Mobile Phase Preparation (Acidify, Degas) setup_hplc HPLC System Setup (Column, Temp, Flow, Gradient) prep_mobile->setup_hplc equilibrate System Equilibration setup_hplc->equilibrate equilibrate->inject acquire Data Acquisition inject->acquire process Data Processing (Integration, Identification) acquire->process

Caption: A general experimental workflow for HPLC analysis.

G Logical Workflow for HPLC Method Development start Define Separation Goal (e.g., Isomer Resolution) select_column 1. Select Column (Start with C18) start->select_column select_mobile 2. Select Mobile Phase (Acidified Water/ACN) select_column->select_mobile initial_run 3. Perform Initial Run (Scouting Gradient) select_mobile->initial_run evaluate 4. Evaluate Results (Resolution, Peak Shape) initial_run->evaluate optimize 5. Optimize Parameters (Gradient, Temp, Flow) evaluate->optimize Not Optimal validate 6. Validate Method evaluate->validate Optimal optimize->initial_run Re-evaluate

References

Technical Support Center: Purification of Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Kaempferol (B1673270) 3-sophoroside-7-glucoside. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Kaempferol 3-sophoroside-7-glucoside?

The purification of this compound, a flavonoid triglycoside, presents several challenges due to its physicochemical properties and its occurrence in complex natural matrices.[1] Key difficulties include:

  • Co-elution with structurally similar compounds: Plant extracts contain a vast array of other flavonoids, glycosides, and phenolic compounds with similar polarities, making chromatographic separation difficult.[2][3]

  • Low abundance: The target compound may be present in low concentrations in the source material, requiring efficient extraction and enrichment steps.[1]

  • Multiple hydroxyl groups: The presence of numerous hydroxyl groups on the glycoside moieties makes the molecule highly polar, influencing its solubility and interaction with chromatographic stationary phases.[4]

  • Potential for degradation: Flavonoid glycosides can be susceptible to degradation under harsh conditions such as high temperatures or extreme pH, which can occur during extraction and purification.[5][6]

  • Difficulties in crystallization: The complexity and conformational flexibility of the large glycosidic chains can hinder the formation of well-ordered crystals, making final purification by crystallization challenging.[7]

Q2: What type of chromatographic columns are best suited for purifying this compound?

A multi-step chromatographic approach is often necessary. The choice of column depends on the purification stage:

  • Initial Cleanup/Fractionation: Macroporous resins (e.g., HPD100) or Sephadex LH-20 are effective for initial cleanup and removal of non-flavonoid impurities.[5][8] Sephadex LH-20 is particularly useful for separating flavonoid glycosides.[8]

  • Intermediate Purification: Normal-phase chromatography using silica (B1680970) gel can be employed for further fractionation.[9] Reversed-phase chromatography with C18 or similar columns is also a powerful technique for separating flavonoid glycosides based on polarity.[10][11]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reversed-phase column (e.g., C18) is typically used for the final isolation of the high-purity compound.[12] High-Speed Counter-Current Chromatography (HSCCC) is another excellent technique for separating polar compounds like flavonoid glycosides, as it avoids irreversible adsorption onto solid supports.[2][3][13]

Q3: Which solvents are recommended for the extraction and purification of this compound?

The choice of solvent is critical for successful purification.

  • Extraction: Due to the polar nature of flavonoid glycosides, polar solvents are used for extraction. Common choices include methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols (e.g., 60-80% ethanol).[4][14][15] Using a solvent mixture can enhance extraction efficiency.[16]

  • Chromatography: For column chromatography, a gradient elution is often employed.

    • Normal-phase (Silica Gel): A solvent system of dichloromethane:methanol:water is commonly used.[9]

    • Reversed-phase (C18): A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape, is typical.[8][11]

    • HSCCC: Biphasic solvent systems like ethyl acetate-n-butanol-water are recommended for glycosylated flavonoids.[2][3][17]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification process.

Problem 1: Low Yield of the Target Compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient extraction solventOptimize the ethanol or methanol concentration in water. For highly glycosylated flavonoids, a 60-70% alcohol solution is often effective.[15]
Insufficient extraction time or temperatureIncrease the extraction time or temperature, but monitor for potential degradation of the compound.[5][6] Prolonged heating can lead to a decline in flavonoid yield.[5]
Degradation of the compound during extractionUse milder extraction techniques like ultrasound-assisted extraction or microwave-assisted extraction under optimized conditions to reduce extraction time and temperature.[14]
Incomplete cell wall disruption of the plant materialEnsure the plant material is finely powdered to maximize the surface area for solvent penetration.
Problem 2: Poor Separation and Co-elution of Impurities During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent systemSystematically vary the solvent composition. For reversed-phase HPLC, adjust the gradient slope or the organic modifier (methanol vs. acetonitrile). For HSCCC, fine-tuning the ratios of the biphasic system (e.g., n-hexane-ethyl acetate-methanol-water) is crucial.[13]
Column overloadReduce the amount of sample loaded onto the column.[18]
Incorrect stationary phaseIf co-elution persists, switch to a column with a different selectivity. For example, if using a C18 column, try a phenyl-hexyl or a pentafluorophenyl (F5) column.[10] Consider an orthogonal technique like HSCCC if HPLC resolution is insufficient.[2][3]
Poor peak shape (tailing or fronting)Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase in reversed-phase chromatography to suppress the ionization of phenolic hydroxyl groups.[8]
Problem 3: Difficulty in Obtaining High Purity (>95%) in the Final Step
Possible Cause Troubleshooting Step
Presence of a closely related isomer or glycosideEmploy a high-resolution preparative HPLC system with a long column and a shallow gradient. Multiple rounds of preparative HPLC may be necessary.
The compound is not crystallizingAttempt co-crystallization with a suitable co-former, a technique known as crystal engineering, which can improve crystal formation and stability.[7][19] If crystallization fails, rely on lyophilization of the pure HPLC fractions.
Residual solvent impuritiesAfter the final purification step, dissolve the compound in a minimal amount of a suitable solvent and lyophilize to remove volatile impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatographic Purification of Kaempferol Glycosides

Chromatographic Technique Stationary Phase Mobile Phase / Solvent System Application Stage
Column ChromatographyMCI Gel CHP20PStepwise gradient of water and methanol (e.g., 100% H₂O to 100% MeOH)[9]Initial Fractionation
Column ChromatographySephadex LH-20Water followed by methanol[9]Cleanup/Fractionation
Column ChromatographySilica GelDichloromethane:Methanol:Water (e.g., 8:2:0.1 or 7:3:0.5 v/v/v)[9]Intermediate Purification
Reversed-Phase HPLCC18Gradient of water (with 0.03 M orthophosphoric acid) and methanol[11]Final Purification
HSCCCLiquid-liquidEthyl acetate-n-butanol-water (4:1:5, v/v/v)[17]Final Purification
HSCCCLiquid-liquidn-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v)[13]Final Purification

Experimental Protocols

Protocol 1: General Extraction of Kaempferol Glycosides
  • Preparation of Plant Material: Dry the plant material (e.g., leaves) at a controlled temperature (40-50°C) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 60% aqueous ethanol at room temperature for 48 hours.[9] The solid-to-liquid ratio should be around 1:30 g/mL.[5]

  • Filtration and Concentration: Filter the extract and combine the filtrates. Evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification

This protocol is adapted from a successful isolation of kaempferol glycosides.[9]

  • Initial Fractionation (MCI Gel):

    • Suspend the crude extract in water and apply it to an MCI gel CHP20P column.

    • Elute with a stepwise gradient of increasing methanol in water (e.g., 100% water, 40% MeOH, 60% MeOH, 80% MeOH, 100% MeOH).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

  • Sephadex LH-20 Chromatography:

    • Pool the fractions rich in the target compound and apply them to a Sephadex LH-20 column.

    • Elute first with water, followed by methanol, to separate compounds based on molecular size and polarity.

  • Silica Gel Chromatography:

    • Subject the enriched fractions to silica gel column chromatography.

    • Elute with a solvent mixture such as dichloromethane:methanol:water (e.g., 8:2:0.1 v/v/v).

    • Collect fractions and analyze to identify those with the highest concentration of the target compound.

  • Preparative HPLC:

    • Perform final purification on a preparative reversed-phase C18 HPLC column.

    • Use a gradient elution with water (containing 0.1% formic or acetic acid) and methanol or acetonitrile.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

    • Lyophilize the pure fraction to obtain the final product.

Visualizations

Purification_Workflow Start Powdered Plant Material Extraction Extraction (e.g., 60% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract InitialCC Initial Column Chromatography (e.g., MCI Gel, Sephadex LH-20) CrudeExtract->InitialCC EnrichedFraction Enriched Glycoside Fraction InitialCC->EnrichedFraction IntermediateCC Intermediate Purification (e.g., Silica Gel CC) EnrichedFraction->IntermediateCC SemiPure Semi-Pure Fraction IntermediateCC->SemiPure PrepHPLC Final Purification (Preparative RP-HPLC) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: A typical multi-step workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Separation in Column Chromatography CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes CheckSolvent Is the solvent system optimal? CheckLoad->CheckSolvent No Success Improved Separation ReduceLoad->Success OptimizeSolvent Adjust Gradient / Solvent Ratios CheckSolvent->OptimizeSolvent No CheckColumn Is the stationary phase appropriate? CheckSolvent->CheckColumn Yes OptimizeSolvent->Success ChangeColumn Switch to a Column with Different Selectivity CheckColumn->ChangeColumn No CheckColumn->Success Yes ChangeColumn->Success

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Analysis of Kaempferol 3-sophoroside-7-glucoside by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Kaempferol 3-sophoroside-7-glucoside.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Low signal intensity or high signal variability for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components is a primary suspect.[1][2] This is particularly common in complex matrices like plasma, urine, or plant extracts.[1] Phospholipids are major contributors to ion suppression in biological samples.

  • Solutions:

    • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[2]

      • Solid-Phase Extraction (SPE): This technique is highly effective at cleaning up complex samples and can be tailored to selectively isolate flavonoid glycosides.

      • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simpler methods like protein precipitation.

    • Optimize Chromatographic Separation: Enhance the separation of this compound from matrix interferences.

      • Adjust Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

      • Column Selection: Employ a high-resolution column, such as a sub-2 µm particle size C18 column.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also lower the analyte signal to undetectable levels.[3]

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.

Problem 2: Poor peak shape and resolution for this compound.

  • Possible Cause: Issues with the mobile phase, column, or injection solvent can lead to distorted peaks.

  • Solutions:

    • Mobile Phase pH: For acidic flavonoids, a low pH mobile phase (e.g., with 0.1% formic acid) generally improves peak shape.

    • Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.

    • Column Contamination: If the column is contaminated with matrix components, it can lead to poor peak shape. Flush the column according to the manufacturer's recommendations or replace it if necessary.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Problem 3: Difficulty in achieving reproducible quantification.

  • Possible Cause: Inconsistent matrix effects across different samples or calibration standards.

  • Solutions:

    • Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to ensure that the standards and samples experience similar matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability in matrix effects. The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity fluctuates.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantification. Ion suppression is the more common effect.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A post-column infusion experiment is a qualitative method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard into the MS while injecting a blank matrix extract. A dip in the signal indicates the elution of matrix components that cause ion suppression. To quantify the extent of matrix effects, you can use the post-extraction spike method. This compares the analyte's signal in a clean solvent to its signal when spiked into a matrix extract after the extraction process.[3]

Q3: What is in-source fragmentation and how can I control it for a glycosylated flavonoid like this compound?

A3: In-source fragmentation is the breakdown of the analyte within the ion source of the mass spectrometer, before mass analysis. For a flavonoid glycoside, this often results in the loss of sugar moieties. This can complicate quantification if not controlled. To minimize in-source fragmentation, you can optimize the cone voltage (or fragmentor voltage). A lower cone voltage will generally reduce the extent of fragmentation.

Q4: Should I use positive or negative ionization mode for the analysis of this compound?

A4: Flavonoid glycosides can often be detected in both positive and negative ionization modes. The choice depends on the specific compound and the desired sensitivity. It is recommended to test both modes during method development to determine which provides a better response and less interference for this compound.

Quantitative Data Summary

The extent of matrix effect reduction is highly dependent on the specific matrix, analyte, and the chosen methodology. The following table provides a general comparison of common sample preparation techniques for flavonoid analysis.

Sample Preparation TechniqueTypical Recovery Range for FlavonoidsTypical Matrix Effect ReductionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70-90%LowSimple, fast, and inexpensive.Prone to significant matrix effects as it only removes proteins.
Liquid-Liquid Extraction (LLE) 80-100%Moderate to HighProvides a cleaner extract than PPT.More labor-intensive and requires larger solvent volumes.
Solid-Phase Extraction (SPE) 85-110%HighHighly selective, provides very clean extracts, and allows for analyte concentration.More complex method development and can be more expensive.
HybridSPE®-Phospholipid >90%Very HighSpecifically targets and removes phospholipids, a major source of ion suppression.Higher cost compared to generic SPE.

Note: The values presented are typical ranges for flavonoids and may vary for this compound. It is crucial to validate the chosen method for your specific application.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general procedure for the extraction of this compound from plasma using a reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Further, wash with 2 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical starting conditions for the LC-MS/MS analysis.

  • LC System: UHPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

    • Specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte.

Visualizations

Troubleshooting_Matrix_Effects start Low Signal or High Variability check_suppression Suspect Ion Suppression? start->check_suppression improve_sample_prep Improve Sample Preparation check_suppression->improve_sample_prep Yes optimize_lc Optimize Chromatography check_suppression->optimize_lc Yes use_is Use Internal Standard check_suppression->use_is Yes end_bad Consult Instrument Specialist check_suppression->end_bad No spe Solid-Phase Extraction (SPE) improve_sample_prep->spe lle Liquid-Liquid Extraction (LLE) improve_sample_prep->lle adjust_gradient Adjust Gradient optimize_lc->adjust_gradient change_column Change Column optimize_lc->change_column sil_is Stable Isotope-Labeled IS use_is->sil_is analog_is Structural Analog IS use_is->analog_is end_good Problem Resolved spe->end_good lle->end_good adjust_gradient->end_good change_column->end_good sil_is->end_good analog_is->end_good

Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.

LCMS_Method_Development_Workflow start Define Analytical Goal sample_prep Sample Preparation Method Development start->sample_prep lc_method LC Method Optimization sample_prep->lc_method sub_sample_prep Evaluate PPT, LLE, SPE sample_prep->sub_sample_prep ms_method MS Parameter Optimization lc_method->ms_method sub_lc Column & Mobile Phase Screening Gradient Optimization lc_method->sub_lc validation Method Validation ms_method->validation sub_ms Tune Compound Optimize Source Parameters ms_method->sub_ms routine_analysis Routine Analysis validation->routine_analysis sub_validation Linearity, Accuracy, Precision Matrix Effect Assessment validation->sub_validation

Caption: Workflow for LC-MS method development to minimize matrix effects.

References

Technical Support Center: Enhancing the Purity of Isolated Kaempferol 3-sophoroside-7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Kaempferol (B1673270) 3-sophoroside-7-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating Kaempferol 3-sophoroside-7-glucoside from plant material?

A1: The initial isolation process typically involves solvent extraction from the dried and powdered plant material.[1] A common method is maceration or ultrasonic extraction with a hydroalcoholic solution, such as 60-80% ethanol (B145695) or methanol (B129727).[2][3] The resulting crude extract is then concentrated under reduced pressure. This extract is a complex mixture and requires further fractionation.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A combination of chromatographic methods is often employed. Macroporous resin chromatography is effective for initial enrichment.[4][5] For high-purity isolation, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with a C18 column, is the most common and effective technique.[6][7] High-Speed Counter-Current Chromatography (HSCCC) is another powerful method for preparative separation of flavonoid glycosides.[8][9]

Q3: How can I assess the purity of my isolated compound?

A3: The purity of the isolated this compound can be determined using analytical HPLC coupled with a photodiode array (PDA) or UV detector.[1][10] For structural confirmation and to ensure no isomeric impurities are present, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are crucial.[3][11] Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structure elucidation.[2][10]

Troubleshooting Guide

Chromatography Issues

Q4: I am observing poor resolution between my target compound and other flavonoid glycosides. How can I improve this?

A4: Poor resolution among structurally similar flavonoid glycosides is a frequent challenge.[6] Consider the following strategies:

  • Optimize the Mobile Phase Gradient: Employ a shallow and slow gradient. A multi-step gradient can also be effective for complex mixtures.[6]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol can alter selectivity. Acetonitrile often yields better resolution for polar compounds like glycosides.[6]

    • Acidic Modifier: Adding 0.1% formic acid or acetic acid to the aqueous mobile phase is critical to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks.[6][7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase, such as C8 or phenyl-hexyl, which may offer different selectivity compared to the standard C18.[6]

  • Reduce Flow Rate: Lowering the flow rate can enhance column efficiency and improve resolution, though it will increase the analysis time.[6]

  • Adjust Column Temperature: Experiment with temperatures between 25°C and 40°C, as this can influence selectivity and improve separation.[6][7]

Q5: The chromatographic peaks for my compound are showing significant tailing. What could be the cause and solution?

A5: Peak tailing is often due to secondary interactions between the analyte and the stationary phase.

  • Ensure Sufficiently Acidic Mobile Phase: The addition of an acid like formic or acetic acid can minimize peak tailing by preventing the interaction of ionized silanol (B1196071) groups on the silica (B1680970) support with the analyte.[6]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Use a High-Purity Stationary Phase: Modern HPLC columns with end-capping can reduce silanol interactions.

Q6: My peaks are broad, leading to poor sensitivity and resolution. What are the likely causes?

A6: Peak broadening can stem from several factors:

  • High Flow Rate: A flow rate that is too high for the column's dimensions and particle size will decrease efficiency. Optimize the flow rate to be closer to the column's ideal linear velocity.[6]

  • Injection Solvent Mismatch: The solvent used to dissolve the sample should be weaker than or similar to the initial mobile phase to prevent band broadening.

  • Temperature Mismatch: If the column is heated, ensure the mobile phase is pre-heated to avoid temperature gradients within the column.[6]

Extraction and Sample Preparation Issues

Q7: The yield of my target compound from the initial extraction is very low. How can I improve it?

A7: Low extraction yield can be addressed by optimizing several parameters:

  • Solvent Concentration: For flavonoids, an 80% methanol or ethanol solution is often more effective than pure solvent.[3][12]

  • Solid-to-Liquid Ratio: Increasing the solvent volume relative to the plant material can enhance extraction efficiency, with optimal ratios often around 1:30 g/mL.[12]

  • Extraction Time and Temperature: Prolonged extraction times (e.g., 1.5 hours) at elevated temperatures (e.g., 90°C) can improve yield, but be cautious of potential degradation of the compound with excessive heat.[12]

Q8: My sample is complex, and I'm experiencing matrix effects in LC-MS analysis. How can I clean up my sample before injection?

A8: Solid-Phase Extraction (SPE) is a highly recommended step for sample cleanup.[3]

  • Use a C18 SPE cartridge.

  • Condition the cartridge with methanol, followed by water.

  • Load the filtered extract.

  • Wash with water or a low-percentage organic solvent to remove polar impurities.

  • Elute the flavonoid glycosides with methanol or acetonitrile.[3]

Data Presentation

Table 1: Comparative HPLC Conditions for Kaempferol Glycoside Separation

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)[6]Hypersil BDS C18[7]XBridge Prep C18 (100mm x 19mm, 5µm)[10]
Mobile Phase A 0.1% Formic Acid in Water[6]0.1% Acetic Acid in Water (pH 3.0)[7]0.5% Acetic Acid in Water[10]
Mobile Phase B Acetonitrile[6]Acetonitrile[7]Methanol-Tetrahydrofuran (16.6:8.2, v/v)[10]
Gradient/Isocratic Linear Gradient (10-50% B over 30 min)[6]Isocratic (30% B)[7]Isocratic[10]
Flow Rate 1.0 mL/min[6]0.8 mL/min[7]13.6 mL/min[10]
Temperature 30 °C[6]25 °C[7]Not Specified
Detection (UV) 265 nm and 350 nm[6]265 nm[7]Not Specified

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Preparation of Plant Material: Shade-dry the plant material at room temperature and grind it into a fine powder.[1]

  • Solvent Extraction: Macerate the powdered plant material in 60-80% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) for 24-48 hours at room temperature.[2][12] Alternatively, use reflux extraction for 1.5-2 hours.[7][12]

  • Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.[2]

  • Initial Fractionation (Optional): Suspend the crude extract in water and apply it to an MCI gel or macroporous resin column. Elute with a stepwise gradient of methanol in water (e.g., 100% water, 40%, 60%, 80%, and 100% MeOH) to obtain fractions enriched with flavonoid glycosides.[2]

Protocol 2: Preparative HPLC Purification
  • Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the initial mobile phase and filter through a 0.22 µm syringe filter.[3]

  • Chromatographic System: Use a preparative HPLC system equipped with a C18 column.[1]

  • Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). Degas both solvents.[6]

  • Elution: Employ a shallow gradient elution method optimized for the separation of the target compound.

  • Detection and Fraction Collection: Monitor the eluate at 265 nm or 350 nm.[1] Collect the fractions corresponding to the peak of this compound.

  • Purity Confirmation: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification Cascade plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Macroporous Resin Chromatography crude_extract->column_chrom enriched_fraction Enriched Flavonoid Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check final_product Pure Kaempferol 3-sophoroside-7-glucoside purity_check->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Poor HPLC Resolution opt_gradient Optimize Gradient? (Shallow/Multi-step) start->opt_gradient opt_mobile_phase Adjust Mobile Phase? (Solvent/Acid) opt_gradient->opt_mobile_phase No Improvement success Resolution Improved opt_gradient->success Success change_column Change Column? (C8, Phenyl-Hexyl) opt_mobile_phase->change_column No Improvement opt_mobile_phase->success Success adjust_params Adjust Flow/Temp? change_column->adjust_params No Improvement change_column->success Success adjust_params->success Success

Caption: A logical approach to troubleshooting poor HPLC resolution.

References

Validation & Comparative

A Researcher's Guide to Kaempferol 3-sophoroside-7-glucoside Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and certification of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Kaempferol 3-sophoroside-7-glucoside analytical standards with other commonly used flavonoid glycoside standards. We delve into their performance characteristics, supported by experimental data, and provide detailed analytical protocols to ensure proper handling and analysis.

Performance Comparison of Flavonoid Glycoside Analytical Standards

The selection of an appropriate analytical standard is critical and depends on factors such as purity, stability, and the specific analytical method employed. Below is a comparative summary of this compound and two alternative flavonoid glycoside standards: Kaempferol 3-O-glucoside (Astragalin) and Quercetin 3-O-rutinoside (Rutin).

PropertyThis compoundKaempferol 3-O-glucoside (Astragalin)Quercetin 3-O-rutinoside (Rutin)Key Considerations for Researchers
Purity (by HPLC) Typically >98%[1][2]≥98%Typically ≥94%Higher purity standards provide greater accuracy in quantification. Look for suppliers that provide a detailed Certificate of Analysis (CoA) with the exact purity value and impurity profile.
Identity Confirmation NMR[1]NMRNMRNMR spectroscopy is the gold standard for unambiguous structural confirmation of the analytical standard.
Molecular Formula C₃₃H₄₀O₂₁[1]C₂₁H₂₀O₁₁C₂₇H₃₀O₁₆The molecular formula and weight are crucial for accurate preparation of standard solutions.
Molecular Weight 772.66 g/mol [1]448.38 g/mol 610.52 g/mol
CAS Number 55136-76-0[1]480-10-4153-18-4The CAS number is a unique identifier for the chemical substance.
Stability Flavonoid glycosides are generally more stable than their aglycones. Glycosylation at the 3- and 7-positions may enhance stability.Glycosylation at the 3-position can confer some photostability.Generally stable, but can be susceptible to degradation under harsh acidic or alkaline conditions and prolonged exposure to light.Proper storage according to the manufacturer's instructions is crucial to maintain the integrity of the standard. Long-term stability data from the supplier is beneficial.
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[3]Soluble in methanol, ethanol, and DMSO.Soluble in methanol, ethanol, and DMSO.The choice of solvent for preparing stock solutions should be compatible with the analytical method.
Suppliers MOLNOVA, NatureStandard, BOC Sciences, ChemFaces, Biosynth[1][4][3][5]Major chemical suppliersMajor chemical suppliersIt is advisable to obtain standards from reputable suppliers who provide comprehensive certification and technical support.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate analysis of flavonoid glycosides. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the quantification of this compound and other flavonoid glycosides in various samples.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 350 nm.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for plant material involves extraction with a methanol/water mixture, followed by filtration through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification and structural confirmation of flavonoid glycosides.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions: Use similar LC conditions as described in the HPLC-UV protocol, though smaller particle size columns (e.g., ≤ 3 µm) and lower flow rates may be used for improved sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, typically in negative ion mode for flavonoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

    • Key Fragment Ions to Monitor:

      • This compound: The precursor ion [M-H]⁻ would be at m/z 771.65. Product ions would correspond to the loss of glucose and sophorose moieties.

      • Kaempferol 3-O-glucoside (Astragalin): Precursor ion [M-H]⁻ at m/z 447. Product ion at m/z 285 (kaempferol aglycone).

      • Quercetin 3-O-rutinoside (Rutin): Precursor ion [M-H]⁻ at m/z 609. Product ion at m/z 301 (quercetin aglycone).

    • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Certification Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the processes involved in the certification of analytical standards and the biological context of these compounds, the following diagrams are provided.

G Workflow for Certification of an Analytical Standard cluster_0 Material Sourcing and Initial Assessment cluster_1 Purification and Characterization cluster_2 Certification and Documentation Raw Material Sourcing Raw Material Sourcing Initial Purity Screening (e.g., TLC, HPLC) Initial Purity Screening (e.g., TLC, HPLC) Raw Material Sourcing->Initial Purity Screening (e.g., TLC, HPLC) Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Initial Purity Screening (e.g., TLC, HPLC)->Purification (e.g., Column Chromatography) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification (e.g., Column Chromatography)->Structural Elucidation (NMR, MS) Purity Determination (HPLC, qNMR) Purity Determination (HPLC, qNMR) Structural Elucidation (NMR, MS)->Purity Determination (HPLC, qNMR) Quantitative Analysis (e.g., Mass Balance) Quantitative Analysis (e.g., Mass Balance) Purity Determination (HPLC, qNMR)->Quantitative Analysis (e.g., Mass Balance) CoA Generation CoA Generation Purity Determination (HPLC, qNMR)->CoA Generation Certificate of Analysis (CoA) Generation Certificate of Analysis (CoA) Generation Quantitative Analysis (e.g., Mass Balance)->Certificate of Analysis (CoA) Generation Final Product Release Final Product Release CoA Generation->Final Product Release

Caption: Workflow for the certification of an analytical standard.

G Simplified Flavonoid Biosynthesis Pathway A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C E Naringenin Chalcone C->E with Malonyl-CoA D Chalcone Synthase (CHS) D->E G Naringenin (A Flavanone) E->G CHI F Chalcone Isomerase (CHI) F->G I Dihydrokaempferol G->I F3H H Flavanone 3-hydroxylase (F3H) H->I K Kaempferol (An Aglycone) I->K FLS J Flavonol Synthase (FLS) J->K M Kaempferol Glycosides (e.g., this compound) K->M UGTs L UDP-glycosyltransferases (UGTs) L->M

Caption: Simplified flavonoid biosynthesis pathway leading to Kaempferol glycosides.

References

A Comparative Guide to the Authentication of Kaempferol 3-sophoroside-7-glucoside from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kaempferol (B1673270) 3-sophoroside-7-glucoside derived from various botanical sources. The objective is to offer a scientific basis for the selection and authentication of this bioactive flavonoid for research and development purposes. The information presented is supported by experimental data from peer-reviewed literature and established analytical methodologies.

Introduction to Kaempferol 3-sophoroside-7-glucoside

This compound is a flavonoid glycoside with the molecular formula C₃₃H₄₀O₂₁ and a molecular weight of approximately 772.66 g/mol .[1][2][3] This complex molecule consists of a kaempferol aglycone backbone attached to a sophorose group (two glucose units) at the 3-position and a single glucose unit at the 7-position. It is found in a variety of plants and has garnered significant interest for its potential therapeutic properties, including anti-obesity,[1][4] anti-inflammatory,[5] and antioxidant activities. The authentication of this compound from its natural sources is critical for ensuring the purity, potency, and consistency of research materials and potential therapeutic agents.

Comparative Analysis of Natural Sources

The presence and yield of this compound can vary significantly between different plant species and even within different parts of the same plant. This variation is influenced by genetic factors, growing conditions, and post-harvest processing. Below is a comparative summary of notable plant sources.

Plant SourcePart UsedReported Presence of this compoundTypical Yield (Illustrative)Purity of Commercial Standards
Roasted Lycium chinense (Goji)LeavesYes[1]Not explicitly quantified, but identified as a bioactive component.>98%
Crocus sativus (Saffron)Petals (Tepals)Yes[6]A related compound, kaempferol-sophoroside isomer, is found at high concentrations (e.g., 20.82 mg/g of dried extract).[7]>98%
Equisetum hyemale (Horsetail)StemsYes[3][8]Identified as a constituent, but quantitative data is limited in the reviewed literature.>98%
Brassica napus (Rapeseed/Canola)SeedsYes[9]Present as one of several kaempferol glycosides.[10]>98%
Hosta ventricosaLeavesYes[11]Identified among other kaempferol glycosides.>98%

Note: The yield of this compound is highly dependent on the extraction and purification methods employed. The data presented for Crocus sativus refers to a closely related isomer and should be considered illustrative of the potential for high yields from this source. Commercial standards are available at high purity for comparative analysis.

Experimental Protocols for Authentication

The authentication of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.

Extraction and Isolation

A generalized protocol for the extraction and isolation of kaempferol glycosides from plant material is as follows:

  • Preparation of Plant Material : Air-dry the plant material (e.g., leaves, petals) at room temperature in the shade to prevent the degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.[12]

  • Solvent Extraction : Macerate the powdered plant material in a suitable solvent, such as 80% methanol (B129727) or ethanol, at room temperature. The solvent-to-solid ratio and extraction time should be optimized for each plant matrix.

  • Fractionation : Concentrate the crude extract under reduced pressure. The resulting residue can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification : The enriched fractions are subjected to further purification using column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and C18 reversed-phase silica.[13] Elution is performed with a gradient of solvents to isolate the target compound. High-speed counter-current chromatography (HSCCC) can also be an effective technique for the purification of flavonoid glycosides.[14]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with a Diode Array Detector (DAD) is a robust method for the quantification of this compound.

  • Chromatographic System : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient elution is typically employed using a mixture of (A) water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile (B52724) or methanol. A typical gradient might start with a low percentage of B, gradually increasing to elute the more hydrophobic compounds.

  • Flow Rate : A flow rate of 1.0 mL/min is standard.

  • Detection : The DAD should be set to monitor at the characteristic absorption maxima of kaempferol glycosides, which are typically around 265 nm and 350 nm.

  • Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) for Identification and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the unambiguous identification of this compound.

  • Ionization Source : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids.

  • Mass Analyzer : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometers are frequently used.

  • Fragmentation Analysis : In MS/MS analysis, the parent ion corresponding to the molecular weight of this compound ([M-H]⁻ at m/z 771.2) is selected and fragmented. The resulting fragmentation pattern is characteristic of the glycosidic linkages and the aglycone structure. Key fragment ions would correspond to the loss of the glucose unit at the 7-position, followed by the sequential loss of the two glucose units of the sophorose moiety at the 3-position, ultimately yielding the kaempferol aglycone fragment ([M-H]⁻ at m/z 285).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the molecule.

  • Solvent : A deuterated solvent such as DMSO-d₆ or methanol-d₄ is used to dissolve the purified compound.

  • Experiments : A suite of NMR experiments is typically performed:

    • ¹H NMR : Provides information on the number and chemical environment of protons, including those on the aromatic rings and the sugar moieties.

    • ¹³C NMR : Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, confirming the attachment points of the sugar units to the kaempferol aglycone and the linkages between the sugar units themselves.

Visualization of Methodologies and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the workflow for authentication and the known signaling pathways modulated by kaempferol and its glycosides.

cluster_extraction Extraction & Purification cluster_authentication Authentication cluster_data Data Analysis plant_material Plant Material (e.g., Crocus sativus petals) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation column_chromatography Column Chromatography (Silica, Sephadex) fractionation->column_chromatography purified_compound Purified this compound column_chromatography->purified_compound hplc HPLC-DAD (Quantification) purified_compound->hplc lcms LC-MS/MS (Identification) purified_compound->lcms nmr NMR Spectroscopy (Structure Elucidation) purified_compound->nmr purity Purity Assessment hplc->purity identity Identity Confirmation lcms->identity structure Structural Verification nmr->structure

Caption: Authentication Workflow for this compound.

cluster_pathway Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->inflammation Kaempferol Kaempferol Glycosides Kaempferol->IRAKs Inhibition Kaempferol->NFkB Inhibition

Caption: Anti-Inflammatory Signaling Pathway of Kaempferol Glycosides.

cluster_pathway Anti-Obesity Signaling Pathway Kaempferol Kaempferol Glycosides AMPK AMPK Kaempferol->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation PGC1a PGC-1α SIRT1->PGC1a Activation UCP1 UCP1 Expression PGC1a->UCP1 browning White Adipose Tissue Browning UCP1->browning energy Increased Energy Expenditure browning->energy

Caption: Anti-Obesity Signaling Pathway of Kaempferol Glycosides.

References

Kaempferol 3-sophoroside-7-glucoside vs. Quercetin Glycosides: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant, anti-inflammatory, and anticancer properties of Kaempferol (B1673270) 3-sophoroside-7-glucoside and various quercetin (B1663063) glycosides, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the biological activities of Kaempferol 3-sophoroside-7-glucoside (Ka-3-s-7-g) and a range of quercetin glycosides. Both are naturally occurring flavonoid glycosides found in various medicinal plants and dietary sources, exhibiting significant potential in the prevention and treatment of a spectrum of diseases.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of their comparative efficacy in key therapeutic areas.

Chemical Structures

The fundamental difference between these two classes of compounds lies in their aglycone core. Kaempferol has a dihydroxylated B-ring, whereas quercetin possesses a catechol group with two adjacent hydroxyl groups on its B-ring. This structural variance significantly influences their biological activities. The glycosidic substitution patterns further modulate their bioavailability and specific interactions with cellular targets.

This compound is characterized by a sophoroside (a disaccharide of glucose) attached at the 3-position and a glucoside at the 7-position of the kaempferol backbone.[3]

Quercetin glycosides encompass a wide array of compounds where various sugar moieties are attached to the quercetin aglycone at different positions, most commonly at the 3 and 7 positions. Examples include quercetin-3-O-glucoside (isoquercitrin), quercetin-3-O-rutinoside (rutin), and quercetin-3-O-sophoroside.

Comparative Biological Activity

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The additional hydroxyl group in the B-ring of quercetin generally confers superior radical scavenging activity compared to kaempferol.

A study comparing caffeoyl-flavonol glycosides found that compounds with a quercetin aglycone exhibited more potent DPPH radical-quenching activities than those with a kaempferol aglycone.[4] Specifically, 3'-caffeoylquercetin 3-sophoroside and its 7-glucuronide showed superior antioxidant activity.[4]

Compound Assay IC50 Value (µM) Reference
3'-caffeoylquercetin 3-sophorosideDPPH radical scavenging12[4]
3'-caffeoylquercetin 3-sophoroside-7-glucuronideDPPH radical scavenging10[4]
QuercetinDPPH radical scavenging23[4]
Rutin (Quercetin-3-O-rutinoside)DPPH radical scavenging14[4]
Caffeic AcidDPPH radical scavenging41[4]
Anti-inflammatory Activity

Both Ka-3-s-7-g and quercetin glycosides demonstrate significant anti-inflammatory effects by modulating key signaling pathways.

This compound has been shown to inhibit the release of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1) and suppress the activation of Nuclear Factor-kappaB (NF-κB).[5][6] It also inhibits HMGB1-mediated barrier permeability and the expression of cell adhesion molecules by targeting Toll-like receptors (TLR) 2 and 4.[5] Furthermore, its anti-inflammatory activities have been reported to be superior to its aglycone, kaempferol.[6]

Quercetin and its glycosides exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7] They also suppress the production of pro-inflammatory cytokines like TNF-α by inhibiting the NF-κB pathway.[7] A direct comparison between the aglycones showed that quercetin was a more potent inhibitor of iNOS and COX-2 protein levels than kaempferol.[8]

Anticancer Activity

The anticancer potential of both kaempferol and quercetin derivatives has been extensively studied, with their efficacy being highly dependent on the cancer cell type and the specific glycosidic substitution.

Kaempferol and its glycosides have demonstrated cytotoxic effects against various cancer cell lines. For instance, kaempferol exhibited IC50 values of 90.28 µg/ml in MCF-7 (breast cancer) and 35.80 µg/ml in A459 (lung cancer) cells.[9] Interestingly, the aglycone kaempferol was found to be a more potent inhibitor of glucose uptake in MCF-7 cells (IC50 of 4 µM) than its glycosides, and this inhibition was linked to its antiproliferative and cytotoxic effects.[10] Studies have also shown that kaempferol displays a higher antiproliferation effect on HepG2, CT26, and B16F1 cell lines compared to its glycosides.[11]

Quercetin and its glycosides also exhibit broad-spectrum anticancer activity. The aglycone, quercetin, has shown strong cytotoxic effects on various cancer cell lines.[12] An ethanolic extract of Clematis flammula, containing various kaempferol and quercetin glycosides, showed promising cytotoxicity against the A2780 ovarian cancer cell line with an IC50 of 77.0 μg/mL.[13]

Compound/Extract Cell Line Assay IC50 Value Reference
KaempferolMCF-7 (Breast Cancer)MTT90.28 µg/ml[9]
KaempferolA459 (Lung Cancer)MTT35.80 µg/ml[9]
KaempferolMCF-7 (Breast Cancer)3H-DG uptake4 µM[10]
KaempferolHepG2 (Liver Cancer)Proliferation30.92 µM[11]
KaempferolCT26 (Colon Cancer)Proliferation88.02 µM[11]
KaempferolB16F1 (Melanoma)Proliferation70.67 µM[11]
Clematis flammula Extract (contains Kaempferol and Quercetin glycosides)A2780 (Ovarian Cancer)Cytotoxicity77.0 µg/mL[13]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture : Add various concentrations of the test compound to the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production, a key mediator in inflammation.

  • Cell Culture : Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation : Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Incubation : Incubate the cells for 24 hours.

  • Griess Assay : Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.

  • Measurement : Measure the absorbance of the colored solution at 540 nm.

  • Calculation : The amount of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of both this compound and quercetin glycosides are mediated through the modulation of complex intracellular signaling pathways.

This compound has been shown to exert its anti-inflammatory effects by inhibiting the HMGB1-mediated inflammatory response. This involves the downregulation of TLR2/4 signaling, which in turn suppresses the activation of the NF-κB pathway.[5]

Kaempferol_Pathway LPS LPS HMGB1 HMGB1 LPS->HMGB1 TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB TLR4->NFkB Ka3s7g This compound Ka3s7g->HMGB1 Ka3s7g->TLR4 ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory

Ka-3-s-7-g inhibits HMGB1-mediated inflammation.

Quercetin glycosides are well-documented to inhibit the NF-κB signaling pathway. Upon inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin and its glycosides can inhibit this process, leading to a reduction in the expression of iNOS, COX-2, and inflammatory cytokines.

Quercetin_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB P NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Quercetin Quercetin Glycosides Quercetin->IKK

Quercetin glycosides inhibit NF-κB activation.

Conclusion

Both this compound and quercetin glycosides are potent bioactive compounds with significant therapeutic potential. The available evidence suggests that the quercetin scaffold, with its catechol B-ring, generally confers stronger antioxidant and, in some cases, anti-inflammatory and anticancer activities compared to the kaempferol scaffold. However, the specific type and position of glycosylation play a crucial role in modulating the activity, bioavailability, and target specificity of these flavonoids. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for specific therapeutic applications. This guide provides a foundational comparison to aid researchers in navigating the complexities of flavonoid bioactivity and in designing future investigations.

References

A Comparative Guide to the HPLC Quantification of Kaempferol 3-Sophoroside-7-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Kaempferol (B1673270) 3-sophoroside-7-glucoside, a key flavonoid glycoside. The following sections detail a proposed validated HPLC method, compare it with alternative methods for similar compounds, and provide the necessary experimental protocols and validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.

Proposed Validated HPLC Method for Kaempferol 3-Sophoroside-7-Glucoside

Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Solvent A: 0.1% Formic acid in Water and Solvent B: Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-30% B; 25-30 min: 30-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 350 nm

Method Validation Parameters (Predicted)

The following table summarizes the expected validation parameters for the proposed method, based on typical performance for similar flavonoid glycosides.

Validation ParameterAcceptance Criteria (ICH)Predicted Performance
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 80 - 120%98 - 102%
Precision (% RSD) ≤ 2%< 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~0.3 µg/mL

Comparison with Alternative HPLC Methods

The following tables provide a comparison of the proposed method with other validated HPLC methods used for the quantification of kaempferol and its glycosides.

Table 1: Comparison of Chromatographic Conditions

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
This compound (Proposed) C18 (250 x 4.6 mm, 5 µm)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)1.0350-
Kaempferol, QuercetinC18 (250 x 4.6 mm, 5 µm)Methanol (B129727) : 0.4% Phosphoric Acid (47:53, v/v)1.0360[1]
KaempferolC18Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)-265[2]
Kaempferol 7-glucuronideC18 (150 x 2.1 mm, 4.5 µm)Isocratic: 0.5% Formic acid in Water : Acetonitrile (50:50, v/v)0.3350[1]
Myricetin, Quercetin, KaempferolWaters C18 SymmetryShield (250 x 4.60 mm, 5 µm)10 mM SDS, 10 mM TBAA, 25 mM Citric Acid in 60:40 Acetonitrile:Water1.0370[3]

Table 2: Comparison of Validation Parameters

Analyte(s)Linearity (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
This compound (Predicted) 1 - 100> 0.99998 - 102< 2~0.1~0.3-
Kaempferol, Quercetin0.02 - 0.78> 0.99999.501.16--[1]
Kaempferol10 - 600.998999.96 - 100.17< 2--[2]
Kaempferol0.25 - 7.5-> 85%---[4]
Myricetin, Quercetin, Kaempferol1 - 10> 0.999--0.0027 - 0.00430.0081 - 0.013[3]

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Plant Extract)

  • Extraction: Extract a known amount of powdered plant material with methanol using sonication or reflux.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

3. Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

  • Specificity: Analyze a blank sample (mobile phase) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days to assess the method's reproducibility. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Primary Stock) Standard_Weighing->Standard_Dissolution Standard_Dilution Serial Dilution (Working Standards) Standard_Dissolution->Standard_Dilution Injection Inject into HPLC System Standard_Dilution->Injection Sample_Extraction Extract Plant Material with Methanol Sample_Filtration Filter Extract (0.45 µm) Sample_Extraction->Sample_Filtration Sample_Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection (350 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification Validation Perform Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for the HPLC quantification of this compound.

Validation_Parameters Method_Validation Method Validation (ICH Guidelines) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness System_Suitability System_Suitability Method_Validation->System_Suitability

References

A Comparative Analysis of the Antioxidant Capacity of Kaempferol 3-sophoroside-7-glucoside and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of two prominent flavonoids: Kaempferol (B1673270) 3-sophoroside-7-glucoside and Rutin (B1680289). While both compounds are recognized for their antioxidant properties, this document aims to present available quantitative data, outline the experimental protocols for assessing their efficacy, and illustrate the underlying molecular pathways involved in their antioxidant action.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant capacity of Kaempferol 3-sophoroside-7-glucoside and rutin are limited in the available scientific literature. However, by collating data from various sources, we can provide an indirect comparison of their potential. The following table summarizes the 50% inhibitory concentration (IC50) or scavenging concentration (SC50) values from different antioxidant assays. It is crucial to note that these values are highly dependent on the specific experimental conditions.

CompoundAssayIC50 / SC50 Value (µM)IC50 / SC50 Value (µg/mL)Reference Compound
Rutin DPPH60.25 ± 0.09-Ascorbic Acid (0.60 ± 0.02 µM)
ABTS105.43 ± 0.16--
DPPH-824.57-
ABTS---
FRAP-Lowest Activity*Quercetin
Kaempferol Glycoside (surrogate) DPPH-12.45Ascorbic Acid (7.50 µg/mL)

*In a comparative study, rutin demonstrated the lowest ferric reducing antioxidant power compared to Phyllanthus niruri extract and quercetin.[1] Note on this compound data: Direct IC50 or SC50 values for this compound are not readily available in the reviewed literature. The data presented is for a structurally related compound, kaempferol 3-O-α-L-1C4-rhamnosyl-(1'''→2'')-β-D-4C1-xylopyranoside, to provide a contextual reference for the antioxidant potential of kaempferol glycosides.[2] It has been observed that the aglycone form, kaempferol, generally exhibits stronger antioxidant activity than its glycoside derivatives.[3]

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the key experiments commonly used to determine the antioxidant capacity of flavonoids like this compound and rutin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and stored in the dark.[4]

    • Test Compound Solutions: Prepare stock solutions of this compound and rutin in a suitable solvent (e.g., methanol or DMSO). From these, prepare a series of dilutions to determine the IC50 value.

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner as the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume (e.g., 20 µL) of the different concentrations of the test compounds, positive control, or blank solvent.[4]

    • Add a larger volume (e.g., 180 µL) of the 0.1 mM DPPH solution to each well.[4]

    • Incubate the plate in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).[4]

    • Measure the absorbance of the solutions at a wavelength of approximately 515-517 nm using a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[5]

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the test compounds, positive control, or blank solvent to a 96-well plate.[5]

    • Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution to each well.[5]

    • Mix and incubate the plate at room temperature for a specific time (e.g., 5 minutes).[5]

    • Measure the absorbance at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Add a small volume of the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard, typically FeSO₄. Results are expressed as Fe²⁺ equivalents.

Visualization of Molecular Mechanisms and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant action of these flavonoids and a general workflow for their antioxidant capacity assessment.

Antioxidant_Signaling_Pathways cluster_kaempferol Kaempferol Glycosides cluster_rutin Rutin K Kaempferol Glycosides K_ROS ↓ ROS K->K_ROS K_Nrf2 ↑ Nrf2 Translocation K->K_Nrf2 K_MAPK ↓ p-MAPKs K_ROS->K_MAPK K_ARE ↑ ARE Binding K_Nrf2->K_ARE K_Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, etc.) K_ARE->K_Antioxidant_Enzymes K_Oxidative_Stress ↓ Oxidative Stress K_Antioxidant_Enzymes->K_Oxidative_Stress K_NFkB ↓ NF-κB Activation K_MAPK->K_NFkB K_NFkB->K_Oxidative_Stress R Rutin R_ROS Scavenges ROS R->R_ROS R_Nrf2 ↑ Nrf2 Activation R->R_Nrf2 R_PI3K ↑ PI3K/Akt Pathway R->R_PI3K R_NFkB ↓ NF-κB Activation R->R_NFkB R_Oxidative_Stress ↓ Oxidative Stress R_ROS->R_Oxidative_Stress R_ARE ↑ ARE Binding R_Nrf2->R_ARE R_Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) R_ARE->R_Antioxidant_Enzymes R_Antioxidant_Enzymes->R_Oxidative_Stress R_PI3K->R_Oxidative_Stress R_NFkB->R_Oxidative_Stress

Caption: Antioxidant signaling pathways of Kaempferol Glycosides and Rutin.

Experimental_Workflow cluster_assays Antioxidant Capacity Assays start Start: Sample Preparation dissolve Dissolve Compounds (Kaempferol Glycoside, Rutin) start->dissolve serial_dilution Prepare Serial Dilutions dissolve->serial_dilution dpph DPPH Assay serial_dilution->dpph abts ABTS Assay serial_dilution->abts frap FRAP Assay serial_dilution->frap measurement Spectrophotometric Measurement dpph->measurement abts->measurement frap->measurement calculation Data Analysis: Calculate % Inhibition & IC50 measurement->calculation comparison Compare Antioxidant Capacities calculation->comparison

Caption: General workflow for assessing antioxidant capacity.

Conclusion

Both this compound and rutin are flavonoids with recognized antioxidant potential.[6][7] Rutin's antioxidant mechanisms are well-documented and involve both direct radical scavenging and the upregulation of endogenous antioxidant defense systems through pathways like Nrf2 and PI3K/Akt.[6][8][9] While quantitative data for this compound is less prevalent, studies on related kaempferol glycosides suggest they also possess significant antioxidant activity, often mediated through the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[4][10][11][12] Further head-to-head comparative studies employing standardized methodologies are warranted to definitively rank their antioxidant potencies. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at elucidating the comparative antioxidant efficacy of these two important natural compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of kaempferol (B1673270) glycosides in various matrices is critical for pharmacokinetic studies, quality control of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose. This guide provides a comparative overview of these methods, supported by experimental data and detailed protocols, to aid in the selection and cross-validation of the most suitable analytical technique.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a systematic process to ensure that a new or modified method provides equivalent results to an established method. This workflow ensures data integrity and consistency when transitioning between different analytical techniques, such as from HPLC to UPLC.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, UPLC, HPTLC) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Same Samples with Validated Method 1 (e.g., HPLC) I->J K Analyze Same Samples with Validated Method 2 (e.g., UPLC) I->K L Statistical Comparison of Results (e.g., t-test, Bland-Altman) J->L K->L M Acceptance Criteria Met? L->M

Caption: General workflow for the development, validation, and cross-validation of analytical methods.

Comparison of Analytical Methods

The choice between HPLC, UPLC, and HPTLC depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness.

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the quantification of flavonoids.[1] It is widely used for routine analysis and quality control.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over HPLC in terms of speed, resolution, and sensitivity.[1] This is achieved by using columns with smaller particle sizes (sub-2 µm) and operating at higher pressures.[1] UPLC is ideal for high-throughput screening and the analysis of complex samples.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.[2] It is particularly useful for the fingerprinting and quantification of phytochemicals in herbal extracts.[2][3]

Quantitative Data Summary

The following tables summarize the validation parameters for HPLC, UPLC, and HPTLC methods for the analysis of kaempferol and its glycosides, based on published data.

Table 1: HPLC Method Validation Parameters

ParameterKaempferolKaempferol GlycosidesReference
Linearity Range 10-60 µg/mL0.1-100 µg/mL[4]
Correlation Coefficient (R²) 0.9989>0.99[4]
Accuracy (% Recovery) 99.96-100.17%98.23-99.78%[5]
Precision (%RSD) <2%<2%[5]
LOD 32.06 ng/spotN/A[5]
LOQ 85.33 ng/spotN/A[5]

Table 2: UPLC-MS/MS Method Validation Parameters

ParameterKaempferolKaempferol GlycosidesReference
Linearity Range N/AN/A[6]
Correlation Coefficient (R²) >0.999>0.999[7]
Accuracy (% Recovery) 74.16-91.84%N/A[7]
Precision (%RSD) <2.79%N/A[7]
LOD N/AN/A[6]
LOQ 0.0004-0.06 ng/mgN/A[8]

Table 3: HPTLC Method Validation Parameters

ParameterKaempferolReference
Linearity Range 100-600 ng/spot[5][9]
Correlation Coefficient (R²) 0.99834[9]
Accuracy (% Recovery) 99.14-99.78%[5]
Precision (%RSD) 2.1-2.522%[9]
LOD 100 ng[9]
LOQ 300 ng[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Sample Preparation

A general protocol for the extraction of kaempferol glycosides from plant material involves the following steps:

  • Extraction: The dried plant material is extracted with a suitable solvent, such as 60% ethanol (B145695) or methanol, using methods like maceration or reflux.[10][11]

  • Filtration: The extract is filtered to remove solid particles.[1]

  • Hydrolysis (for aglycone analysis): For the quantification of the aglycone kaempferol, the extract is subjected to acid hydrolysis to cleave the glycosidic bonds.[12]

  • Purification: The extract may be further purified using techniques like solid-phase extraction (SPE) or column chromatography.[10][12]

  • Final Preparation: The final extract is dissolved in a suitable solvent and filtered through a 0.22 or 0.45 µm syringe filter before injection into the analytical system.[1]

HPLC Method Protocol
  • Instrumentation: A standard HPLC system with a UV-Vis detector.[4]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often with 0.1% formic or acetic acid) and an organic phase (acetonitrile or methanol).[14]

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Detection Wavelength: 265 nm or 350-370 nm for kaempferol and its glycosides.[4][15]

  • Column Temperature: Ambient or controlled at 25°C.[4][14]

UPLC-MS/MS Method Protocol
  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).[6]

  • Column: A sub-2 µm particle size C18 column (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm).[16]

  • Mobile Phase: Similar to HPLC, using a gradient of acidified water and acetonitrile/methanol.[6]

  • Flow Rate: Adjusted based on the smaller column dimensions, typically in the range of 0.3-0.6 mL/min.[8][14]

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for flavonoids.[17]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification of specific parent and daughter ions.[8]

HPTLC Method Protocol
  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.[2]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[5]

  • Mobile Phase: A mixture of non-polar and polar solvents, for instance, toluene: ethyl acetate: formic acid in varying ratios (e.g., 6:4:0.3 v/v/v or 7:3:0.25 v/v/v).[3][5]

  • Application: Samples and standards are applied as bands of a specific width.

  • Development: The plate is developed in a saturated chamber to a certain distance.

  • Densitometric Scanning: The plate is scanned at a specific wavelength, such as 254 nm or 366 nm.[3][5]

References

Safety Operating Guide

Proper Disposal of Kaempferol 3-sophoroside-7-glucoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Kaempferol 3-sophoroside-7-glucoside, a flavonoid glycoside used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Pre-Disposal Considerations and Waste Minimization

Before beginning any experimental work that will generate waste containing this compound, it is crucial to have a disposal plan in place.[2] The primary goal should be to minimize waste generation through careful planning and execution of experiments.

Key Principles:

  • Source Reduction: Only prepare the amount of solution needed for your experiment.

  • Inventory Management: Maintain a current inventory of your chemicals to avoid expired and unused products that require disposal.

  • Consider Non-Hazardous Alternatives: Where possible, explore the use of less hazardous solvents and reagents in your experimental protocols.

II. Segregation and Collection of Waste

Proper segregation of waste streams is critical to ensure safe handling and cost-effective disposal. Do not mix different types of waste unless their compatibility is known and it is part of an approved disposal procedure.

  • Solid Waste:

    • Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, labeled container for aqueous chemical waste. Do not dispose of these solutions down the drain unless explicitly permitted by your institution's EHS office for non-hazardous materials.[2][3]

    • Organic Solvent Solutions: Collect solutions of this compound in organic solvents (e.g., methanol, DMSO) in a designated container for flammable liquid waste.

      • Halogenated vs. Non-Halogenated Solvents: If your laboratory generates both types of solvent waste, they should be collected in separate containers as their disposal methods differ.[2]

    • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] Once properly decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, but institutional policies should be followed.

III. Labeling and Storage of Waste Containers

Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.

  • Labeling Requirements:

    • The words "Hazardous Waste" (or other designation required by your institution).

    • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.

    • The approximate concentrations and volumes of the components.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator or research group.

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][5]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions. For example, store acidic waste separately from basic waste.[4]

    • Keep all waste containers securely closed except when adding waste.[2][4]

    • Store flammable liquid waste in a designated flammable storage cabinet.

IV. Disposal Procedures

The final disposal of chemical waste must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Workflow:

  • Consult Institutional Policy: Before generating waste, review your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your EHS office for guidance on disposing of novel or uncharacterized compounds.

  • Segregate and Collect Waste: Following the guidelines in Section II, collect solid and liquid waste in separate, appropriate containers.

  • Properly Label Containers: As described in Section III, ensure all waste containers are accurately and completely labeled.

  • Store Waste Safely: Store the labeled waste containers in your laboratory's designated SAA.

  • Arrange for Pickup: Once a waste container is full or has been in storage for the maximum allowable time (often 6-12 months, check with your EHS), contact your EHS office to schedule a waste pickup.[5]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Is waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated PPE) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid H Collect in labeled 'Solid Hazardous Waste' container C->H E Is the solvent aqueous or organic? D->E F Aqueous Waste E->F Aqueous G Organic Solvent Waste E->G Organic I Collect in labeled 'Aqueous Hazardous Waste' container F->I J Collect in labeled 'Organic Solvent Hazardous Waste' container G->J K Store in Satellite Accumulation Area (SAA) H->K I->K J->K L Contact EHS for Waste Pickup K->L M Final Disposal by Licensed Contractor L->M

Caption: Disposal workflow for this compound waste.

V. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste, which should be adhered to in the absence of specific instructions.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste.University of Pennsylvania EHRS[3]
Acutely Toxic Waste Limit in SAA A maximum of 1 quart of liquid or 1 kilogram of solid for "P-listed" acutely toxic waste.University of Pennsylvania EHRS[3]
pH for Aqueous Waste Drain Disposal (if permitted) Generally between 5.5 and 9.0, but must be confirmed with local regulations and EHS.General laboratory safety guidelines
Container Rinsing Triple rinse with a suitable solvent.Prudent Practices in the Laboratory[2]
Maximum Storage Time in SAA Typically up to 12 months, as long as accumulation limits are not exceeded. Check with your institution's EHS.University of Pennsylvania EHRS[3]

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific procedures and comply with all local, state, and federal regulations regarding chemical waste disposal.

References

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